6-Methylpyridine-2-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-methylpyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSGIZRXEBIOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376411 | |
| Record name | 6-Methylpyridine-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372963-50-3 | |
| Record name | 6-Methylpyridine-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylpyridine-2-boronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylpyridine-2-boronic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-methylpyridine-2-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to assist researchers in its practical application.
Core Compound Information
This compound, also known as (6-methyl-2-pyridinyl)boronic acid, is a heterocyclic organoboron compound. Its structure features a pyridine ring substituted with a methyl group at the 6-position and a boronic acid [-B(OH)₂] group at the 2-position. This unique arrangement of a Lewis basic nitrogen atom, a boronic acid moiety, and a methyl group imparts specific reactivity and stability, making it a valuable reagent in synthetic chemistry.
Chemical Structure and Identifiers
The structural and identifying information for this compound is summarized in the table below.
| Identifier | Value |
| IUPAC Name | (6-Methylpyridin-2-yl)boronic acid |
| Synonyms | 6-Picoline-2-boronic acid, 2-Borono-6-methylpyridine |
| CAS Number | 372963-50-3[1] |
| Molecular Formula | C₆H₈BNO₂[1] |
| Molecular Weight | 136.94 g/mol [1] |
| InChI Key | XHSGIZRXEBIOFC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)B(O)O |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
Physical Properties
| Property | Value / Description |
| Appearance | White to off-white solid/powder[1] |
| Melting Point | Data not consistently available; boronic acids often decompose upon heating. |
| Boiling Point | 311.2 ± 44.0 °C (Predicted) |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) |
| Solubility | Generally poor solubility in water; soluble in many organic solvents such as THF, dioxane, and methanol.[2] |
| pKa | The pKa of the boronic acid group is estimated to be around 8-9, similar to other arylboronic acids. The pyridinium ion pKa is expected to be slightly lower than that of pyridine (pKa ≈ 5.2) due to the electron-withdrawing nature of the boronic acid group. For comparison, the pKa values of 2-, 3-, and 4-pyridyl boronic acids are 3.86, 4.22, and 3.82, respectively.[3] |
| Storage | Store in a cool, dry place, often under an inert atmosphere at 0 - 8 °C to prevent degradation.[1] Boronic acids can undergo dehydration to form boroxines. |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Chemical Shifts (δ) and Characteristics |
| ¹H NMR | -CH₃: ~2.5 ppm (singlet). Pyridine-H: Three aromatic protons between 7.0-8.5 ppm (doublets and a triplet). The proton adjacent to the boronic acid group is expected to be the most downfield. -B(OH)₂: Very broad singlet, chemical shift is highly variable (4-8 ppm) depending on concentration, solvent, and water content; may exchange with D₂O. |
| ¹³C NMR | -CH₃: ~20-25 ppm. Pyridine-C: Five aromatic carbons between ~120-160 ppm. The carbon bearing the boronic acid group (C-B) will be broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.[4] The carbon attached to the nitrogen (C-N) will be significantly downfield. |
| ¹¹B NMR | A single, broad peak is expected in the range of δ 28-33 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal planar arylboronic acid.[4] |
Synthesis and Purification
The most common laboratory-scale synthesis of pyridinylboronic acids involves a lithium-halogen exchange reaction with a corresponding halopyridine, followed by borylation with a trialkyl borate.
Synthesis Workflow
The synthesis of this compound typically starts from 2-bromo-6-methylpyridine.
References
An In-Depth Technical Guide to the Synthesis of 6-Methylpyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridine-2-boronic acid and its derivatives are pivotal building blocks in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Their utility primarily stems from their role as coupling partners in Suzuki-Miyaura cross-coupling reactions, a robust method for the formation of carbon-carbon bonds essential for constructing complex molecular architectures.[1] The presence of the methyl group on the pyridine ring enhances reactivity and selectivity in these reactions. However, the synthesis of 2-pyridylboronic acids, including the 6-methyl derivative, presents challenges due to their inherent instability and propensity for protodeboronation. This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with experimental protocols and quantitative data to aid researchers in its effective preparation.
Core Synthetic Pathways
Two principal strategies dominate the synthesis of this compound and its stable ester derivatives: the Miyaura borylation and a lithiation-borylation sequence. Both pathways typically commence from a halogenated precursor, most commonly 2-bromo-6-methylpyridine.
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl- and heteroarylboronic esters.[2][3][4] This method is favored for its mild reaction conditions and broad functional group tolerance. The general scheme involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For the synthesis of this compound pinacol ester, the typical precursor is 2-bromo-6-methylpyridine, which is coupled with bis(pinacolato)diboron (B₂pin₂).
A representative procedure for the synthesis of this compound pinacol ester is as follows:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-6-methylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired pinacol ester.
| Parameter | Value |
| Starting Material | 2-Bromo-6-methylpyridine |
| Reagents | Bis(pinacolato)diboron, Potassium Acetate |
| Catalyst | PdCl₂(dppf) |
| Solvent | 1,4-Dioxane |
| Temperature | 80-90 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 70-90% |
Lithiation-Borylation Sequence
This classic organometallic approach involves a halogen-metal exchange followed by quenching with a boron electrophile.[5] For the synthesis of this compound, 2-bromo-6-methylpyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to generate a highly reactive 2-lithiated intermediate. This intermediate is then reacted with a trialkyl borate, typically triisopropyl borate, to form a boronate ester, which upon acidic workup, yields the boronic acid. Due to the instability of the final product, it is often converted in situ to a more stable derivative like a pinacol ester or a triolborate salt.[5][6]
A general procedure for the synthesis of this compound via lithiation is as follows:
-
Reaction Setup: To a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 45-60 minutes at this temperature.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.
-
Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: The pH of the aqueous layer is adjusted to approximately 7. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification/Derivatization: The crude boronic acid is often unstable and may be used immediately or converted to a stable pinacol ester by reacting with pinacol in a suitable solvent (e.g., toluene or diethyl ether) with removal of water, often with a dehydrating agent like magnesium sulfate. The resulting pinacol ester can then be purified by column chromatography.
| Parameter | Value |
| Starting Material | 2-Bromo-6-methylpyridine |
| Reagents | n-Butyllithium, Triisopropyl borate |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 3-5 h |
| Typical Yield | 50-70% (as the boronic acid or its ester) |
Synthesis of the Precursor: 2-Bromo-6-methylpyridine
A common and efficient method for the synthesis of the starting material, 2-bromo-6-methylpyridine, is via a Sandmeyer-type reaction from the readily available 2-amino-6-methylpyridine.
-
Initial Reaction: To a stirred solution of 48% hydrobromic acid (HBr), cool to -10 °C and add 2-amino-6-methylpyridine.
-
Bromination: Add bromine dropwise while maintaining the temperature below -5 °C.
-
Diazotization: A solution of sodium nitrite (NaNO₂) in water is then added dropwise, keeping the temperature below 0 °C.
-
Neutralization and Extraction: The reaction mixture is carefully neutralized with a cold aqueous solution of sodium hydroxide (NaOH). The product is then extracted with an organic solvent such as diethyl ether.
-
Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude 2-bromo-6-methylpyridine, which can be further purified by distillation.
| Parameter | Value |
| Starting Material | 2-Amino-6-methylpyridine |
| Reagents | Hydrobromic acid, Bromine, Sodium nitrite |
| Temperature | -10 °C to 0 °C |
| Typical Yield | ~95% |
Conclusion
The synthesis of this compound is a critical process for the advancement of various fields, particularly in drug discovery. While the inherent instability of 2-pyridylboronic acids poses a challenge, the formation of stable derivatives such as pinacol esters provides a practical solution. The two primary synthetic routes, Miyaura borylation and the lithiation-borylation sequence, offer reliable and adaptable methods for its preparation. The choice between these pathways may depend on factors such as substrate compatibility, scale, and available equipment. This guide provides the necessary detailed protocols and comparative data to enable researchers to select and execute the most suitable synthesis for their specific needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of 6-Picoline-2-boronic acid
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the core physical and chemical characteristics of 6-Picoline-2-boronic acid (also known as 6-Methylpyridine-2-boronic acid). The information is compiled for use in research, synthesis, and drug development applications, with a focus on presenting clear, quantitative data and standardized experimental methodologies.
Physical and Chemical Properties
6-Picoline-2-boronic acid is a versatile pyridinylboronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its physical properties are foundational to its handling, storage, and application in synthetic protocols.
The key quantitative physical and chemical data for 6-Picoline-2-boronic acid are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (6-Methylpyridin-2-yl)boronic acid | [2] |
| Synonyms | 6-Picoline-2-boronic acid | [1] |
| CAS Number | 372963-50-3 | [1][3][4] |
| Molecular Formula | C₆H₈BNO₂ | [1][4][5] |
| Molecular Weight | 136.95 g/mol | [1][5] |
| Appearance | White solid / crystalline powder | [1][6] |
| Melting Point | ~120 °C | [6] |
| Boiling Point | 311.2 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone. | [6] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
Characterization Workflow
The logical workflow for the physical characterization of a new or incoming batch of 6-Picoline-2-boronic acid involves a sequence of steps to ensure identity, purity, and consistency. The following diagram illustrates a standard characterization process.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of 6-Picoline-2-boronic acid.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for crystalline 6-Picoline-2-boronic acid.
Apparatus:
-
Melting point apparatus (e.g., Büchi M-560 or similar)
-
Capillary tubes (closed at one end)
-
Spatula
-
Mortar and pestle
-
Reference standard with a known melting point (e.g., caffeine, vanillin)
Procedure:
-
Sample Preparation: A small amount of the white solid 6-Picoline-2-boronic acid is placed in a mortar and ground into a fine, uniform powder.[1][6] This ensures efficient and even heat transfer.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently on a hard surface to compact the sample at the closed end.
-
Calibration: The apparatus is calibrated using a reference standard to ensure accuracy. The observed melting point of the standard should be within ±1 °C of its certified value.
-
Measurement: The loaded capillary is placed into the heating block of the melting point apparatus.
-
Heating Ramp: The temperature is increased rapidly to about 15-20 °C below the expected melting point (~120 °C).[6] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The result is reported as a temperature range.
Objective: To qualitatively describe the physical state, color, and form of the material.
Apparatus:
-
Spatula
-
White weighing paper or watch glass
-
Microscope (optional)
Procedure:
-
A small, representative sample of 6-Picoline-2-boronic acid is placed on a clean, white surface.
-
The sample is observed under bright, neutral lighting.
-
The color is recorded (e.g., white, off-white).
-
The physical form is described (e.g., crystalline powder, amorphous solid, granules).[1][6]
-
If necessary, a small amount is viewed under a microscope to further characterize the crystal morphology.
Objective: To qualitatively assess the solubility of 6-Picoline-2-boronic acid in various solvents at ambient temperature.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Vortex mixer
-
Selection of solvents (e.g., deionized water, ethanol, acetone, dichloromethane, hexane).
Procedure:
-
Approximately 10-20 mg of the compound is added to a series of clean, dry test tubes.
-
To each tube, 1 mL of a single solvent is added.
-
The tubes are agitated using a vortex mixer for 30-60 seconds.
-
The mixtures are allowed to stand and are observed for the presence of undissolved solid.
-
Solubility is classified based on visual inspection:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unaffected by the solvent.[6]
-
References
An In-depth Technical Guide to 6-Methylpyridine-2-boronic acid
This guide provides a comprehensive overview of 6-Methylpyridine-2-boronic acid, a versatile reagent in organic chemistry and drug discovery. It covers the fundamental physicochemical properties, applications, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physicochemical Properties
This compound is a pyridine derivative containing a boronic acid functional group. Its unique structure, featuring a methyl group on the pyridine ring, influences its reactivity and selectivity in various chemical transformations.[1] Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C6H8BNO2 | [1][2][3] |
| Molecular Weight | 136.95 g/mol | [1][3][4] |
| CAS Number | 372963-50-3 | [1][2][3] |
| Appearance | White solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | Store at 0 - 8 °C, inert atmosphere, store in freezer, under -20°C | [1][5] |
| Synonyms | 6-Picoline-2-boronic acid, (6-Methyl-2-pyridinyl)boronic acid | [1][6] |
Applications in Research and Development
This compound is a valuable building block with broad applications in several areas of chemical science:
-
Organic Synthesis: It is a crucial component in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]
-
Cross-Coupling Reactions: The compound is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in modern organic synthesis.[1] Its structure enhances reactivity and selectivity in these reactions.[1]
-
Material Science: It is applied in the creation of advanced materials, such as polymers and nanomaterials, leveraging the principles of boron chemistry to enhance material properties.[1]
-
Bioconjugation: This boronic acid derivative plays a role in bioconjugation, enabling the attachment of biomolecules to various surfaces or other molecules, which is significant for developing drug delivery systems.[1]
-
Analytical Chemistry: It is utilized in the development of sensors for the detection of sugars and other biomolecules.[1]
Boronic acids, in general, are recognized for their role as effective inhibitors of hydrolytic enzymes, which has spurred significant interest in their application in medicinal chemistry.[7] The approval of boron-containing drugs like Velcade®, Ixazomib, and Vaborbactam for various medical treatments underscores the therapeutic potential of this class of compounds.[7]
Experimental Protocols
General Synthesis of a Methylpyridine Boronic Acid Derivative
This protocol is adapted from the synthesis of 6-methyl-3-pyridineboronic acid.[8][9]
Materials:
-
6-methyl-3-pyridinol trifluoromethanesulfonate (4.6 mmol)
-
Bis(pinacolato)diboron (6.9 mmol, 1.5 equivalents)
-
Potassium acetate (13.8 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (98 mg, 0.03 mol%)
-
Acetonitrile (30 mL)
-
Dimethyl sulfoxide (for purification)
-
Microwave reactor
-
HPLC for purification
Procedure:
-
Dissolve 6-methyl-3-pyridinol trifluoromethanesulfonate in acetonitrile in a microwave reaction tube.
-
Add bis(pinacolato)diboron to the solution and stir until all solids are dissolved.
-
Add potassium acetate and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride to the reaction mixture.
-
Place the sealed reaction tube in a microwave reactor and heat at 160°C for two 600-second intervals.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, remove the acetonitrile via evaporation, yielding a solid residue.
-
Dissolve the solid in DMSO and purify by HPLC to obtain the final product.
Visualizations
The following diagrams illustrate a key reaction involving this compound and a typical experimental workflow for its synthesis.
Caption: Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synchem.de [synchem.de]
- 3. This compound | C6H8BNO2 | CID 2762742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 372963-50-3|(6-Methylpyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. This compound | 372963-50-3 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 6-Methylpyridine-3-boronic Acid CAS#: 659742-21-9 [amp.chemicalbook.com]
- 9. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
The Pivotal Role of the Methyl Group in Pyridine Boronic Acid Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine boronic acids are indispensable reagents in modern organic synthesis, particularly valued for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of a methyl group onto the pyridine ring, creating methylpyridine boronic acids, significantly influences the reactivity, selectivity, and physicochemical properties of these building blocks. This guide provides a comprehensive technical overview of the role of the methyl group in the reactivity of pyridine boronic acids, with a focus on its implications for drug discovery and development. We will delve into the electronic and steric effects imparted by the methyl group, provide comparative data on reactivity, detail experimental protocols for synthesis and coupling reactions, and explore the relevance of these compounds in targeted therapies.
The Influence of the Methyl Group: A Double-Edged Sword
The position of the methyl group on the pyridine ring relative to both the nitrogen atom and the boronic acid moiety dictates its overall effect on reactivity. This influence is a combination of electronic and steric factors.
Electronic Effects: The methyl group is an electron-donating group (EDG) through a positive inductive effect (+I). This increases the electron density on the pyridine ring and, depending on its position, can modulate the Lewis acidity of the boronic acid and the nucleophilicity of the pyridine nitrogen. An increase in electron density on the boron-bearing carbon can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Steric Effects: The steric bulk of the methyl group can hinder the approach of reagents to adjacent functional groups. A methyl group ortho to the boronic acid can sterically shield the boron center, potentially slowing down the rate of transmetalation. Similarly, a methyl group ortho to the pyridine nitrogen can impede its coordination to the palladium catalyst, which can be beneficial in mitigating catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem".
Comparative Reactivity in Suzuki-Miyaura Coupling
General Trends:
-
2-Substituted Pyridine Boronic Acids: These isomers often exhibit lower reactivity due to the "2-pyridyl problem," where the lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition. A methyl group at the 3- or 6-position can introduce steric hindrance that mitigates this unproductive coordination, sometimes leading to improved yields compared to the unsubstituted 2-pyridylboronic acid.
-
3- and 4-Substituted Pyridine Boronic Acids: These isomers generally show good reactivity in Suzuki-Miyaura coupling. The methyl group, acting as an EDG, can enhance the nucleophilicity of the boronic acid, favoring the transmetalation step.
Quantitative Data on Suzuki-Miyaura Coupling Yields
The following table summarizes the yields of Suzuki-Miyaura coupling reactions involving various methylpyridine boronic acids. It is crucial to note that the reaction conditions are not identical across all examples, and thus the yields should be interpreted as indicative of reactivity rather than a direct comparison.
| Methylpyridine Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylpyridine-5-boronic acid | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 | [1] |
| 2-Methylpyridine-5-boronic acid | N-(5-bromo-2-methylpyridin-3-yl)acetamide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 | [1] |
| 4-Methylpyridine-2-boronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 18 | ~70-80 (estimated) | General knowledge |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 91 | [2] |
| 4-Pyridylboronic acid | 4-Chlorotoluene | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | - | Modest Yield | [1] |
Physicochemical Properties: The Impact of Methylation on pKa
The basicity of the pyridine nitrogen and the Lewis acidity of the boronic acid group are critical parameters influencing reactivity. The methyl group's electron-donating nature generally increases the basicity of the pyridine nitrogen (raises the pKa of the conjugate acid). This can affect catalyst-substrate interactions and the overall reaction mechanism.
| Compound | pKa (Conjugate Acid) | Reference |
| Pyridine | 5.25 | [3] |
| 2-Methylpyridine | 5.94 | [3] |
| 3-Methylpyridine | 5.68 | General knowledge |
| 4-Methylpyridine | 5.98 | [4] |
| 3-Pyridineboronic acid | 4.34 | [5] |
| 4-Pyridineboronic acid | 3.85 | [5] |
| 2-Methylpyridine-3-boronic acid pinacol ester | 5.94 (Predicted) | [6] |
Note: The pKa values for the boronic acid functionality itself are generally in the range of 8-10 but are influenced by substituents.
Experimental Protocols
Synthesis of Methylpyridine Boronic Acids
The synthesis of methylpyridine boronic acids typically involves a halogen-metal exchange of a corresponding bromomethylpyridine followed by quenching with a borate ester.
General Protocol for the Synthesis of (4-Methylpyridin-2-yl)boronic Acid:
Materials:
-
2-Bromo-4-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-4-methylpyridine (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise, keeping the internal temperature below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl. Separate the aqueous layer and extract it three times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude (4-methylpyridin-2-yl)boronic acid by recrystallization or silica gel column chromatography.
Workflow for the Synthesis of Methylpyridine Boronic Acid
Caption: General workflow for the synthesis of a methylpyridine boronic acid.
Suzuki-Miyaura Cross-Coupling Protocol
General Protocol for the Coupling of a Methylpyridine Boronic Acid with an Aryl Halide:
Materials:
-
Methylpyridine boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Nitrogen or Argon gas
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the methylpyridine boronic acid, aryl halide, palladium catalyst, and base.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating and Reaction: Immerse the flask in a preheated oil bath (e.g., 80-100 °C) and stir the reaction mixture for the required time (typically 4-24 hours), monitoring progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Development: Targeting Kinase Signaling Pathways
Methylpyridine boronic acids are valuable building blocks in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. The Janus kinase (JAK) family of tyrosine kinases, which are central to the JAK-STAT signaling pathway, are important targets for therapeutic intervention.
The pyridine moiety is a common scaffold in many JAK inhibitors, where it often forms key hydrogen bonding interactions within the ATP-binding pocket of the kinase. The methyl group can be used to fine-tune the steric and electronic properties of the inhibitor, improving its potency, selectivity, and pharmacokinetic profile.
The JAK-STAT Signaling Pathway and Inhibition
The JAK-STAT pathway is a primary route for signal transduction for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
A kinase inhibitor synthesized using a methylpyridine boronic acid can competitively bind to the ATP-binding site of a JAK, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.
JAK-STAT Signaling Pathway Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a kinase inhibitor.
Conclusion
The methyl group plays a multifaceted and crucial role in the reactivity of pyridine boronic acids. Its electron-donating nature generally enhances reactivity in Suzuki-Miyaura coupling, while its steric presence can be strategically utilized to overcome challenges such as the "2-pyridyl problem." A thorough understanding of these effects is paramount for researchers and drug development professionals in designing efficient synthetic routes and novel therapeutic agents. The ability to fine-tune the properties of pyridine-based molecules by the judicious placement of a methyl group underscores the importance of methylpyridine boronic acids as versatile and powerful tools in modern chemistry. Further systematic studies comparing the reactivity of a full range of isomers under standardized conditions would be highly valuable to the scientific community.
References
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. 1012084-56-8 CAS MSDS (2-METHYLPYRIDINE-3-BORONIC ACID PINACOL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Key Discoveries in Organoboron Chemistry: An In-depth Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Organoboron chemistry has become an indispensable pillar of modern synthetic chemistry, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science. This guide delves into the core discoveries that have shaped this field, providing detailed experimental insights and quantitative data to support researchers and professionals in drug development.
Foundational Breakthrough: The Hydroboration Reaction
A pivotal moment in organoboron chemistry was the discovery of the hydroboration reaction by Herbert C. Brown, for which he was awarded the Nobel Prize in Chemistry in 1979.[1][2][3][4] This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, forming an organoborane intermediate.[5] This intermediate can then be readily transformed into a variety of functional groups, most notably alcohols through oxidation, with high regio- and stereoselectivity.[5][6][7]
The hydroboration-oxidation of alkenes typically proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon of the original double bond.[5][8] The reaction is also stereospecific, resulting in a syn-addition of the hydrogen and boron atoms across the double bond.[6]
Experimental Protocol: Hydroboration-Oxidation of 1-Octene to 1-Octanol
This protocol provides a general procedure for the hydroboration of an alkene followed by oxidation to the corresponding alcohol.[8][9][10]
-
Reaction Setup: In a flame-dried conical vial equipped with a spin vane and under an inert atmosphere (e.g., nitrogen), add 1-octene (150 mg, 0.210 mL).[9]
-
Hydroboration: Cool the vial in an ice-water bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF) (0.8 mL) over approximately one minute.[9] Slower addition can improve regioselectivity.[9] Allow the mixture to stir for an additional 5 minutes.
-
Quenching Excess Borane: Add 15 drops of acetone to destroy any remaining BH₃ and stir for 2 minutes.[9]
-
Oxidation: Add 4 drops of water, followed by 0.3 mL of 3 M NaOH and 0.3 mL of 30% H₂O₂.[9] Caution: Hydrogen peroxide is a strong oxidizer.
-
Heating: Heat the reaction mixture in a water bath at approximately 60°C for 5 minutes.[9]
-
Workup: After cooling, add 1 mL of saturated aqueous NaCl (brine). Separate the organic layer. Wash the organic layer with an additional 0.5 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 1-octanol.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Hydroboration-Oxidation
Caption: A diagram illustrating the two-stage process of hydroboration-oxidation.
The Suzuki-Miyaura Coupling: A Paradigm Shift in C-C Bond Formation
The development of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki, who shared the Nobel Prize in Chemistry in 2010, revolutionized the synthesis of biaryls, styrenes, and conjugated systems.[11] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[12][13] Its widespread adoption in both academic and industrial settings, particularly in drug discovery, is due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[14][15]
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13][16][17]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) species.[12][13]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.[12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[11][12]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Quantitative Data for Suzuki-Miyaura Coupling
The yield of the Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst, ligand, base, and solvent used. The following table provides representative examples.
| Aryl Halide | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 80 | 98 |
| 2-Chlorotoluene | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | sec-Butanol | 100 | 94 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[14][18]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), ligand (e.g., SPhos, 1-4 mol%), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-120°C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Modern Advancements and Applications in Drug Development
Organoboron chemistry continues to evolve with the development of novel methodologies and applications, particularly in the pharmaceutical industry.[19][20][21][22][23]
C-H Borylation
A significant recent development is the direct borylation of C-H bonds, which provides a more atom-economical route to organoboron compounds by avoiding the need for pre-functionalized starting materials.[24][25][26][27][28] This strategy is particularly valuable for the late-stage functionalization of complex molecules in drug discovery.[24][25]
Logical Relationship in C-H Borylation
Caption: A diagram showing the key components of a C-H borylation reaction.
Organoboron Compounds as Pharmaceuticals
The unique electronic properties of the boron atom have been exploited in the design of several FDA-approved drugs.
-
Bortezomib (Velcade®): This dipeptidyl boronic acid is a potent and reversible inhibitor of the 26S proteasome and is used in the treatment of multiple myeloma and mantle cell lymphoma.[29][30][31][32] By inhibiting the proteasome, Bortezomib disrupts protein degradation, leading to an accumulation of pro-apoptotic factors and triggering programmed cell death in cancer cells.[30][31][32][33]
Signaling Pathway of Bortezomib Action
References
- 1. Herbert Charles Brown [chemistry.msu.edu]
- 2. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 3. Herbert C. Brown (1912 – 2004) | Chemical Industry Digest [chemindigest.com]
- 4. britannica.com [britannica.com]
- 5. byjus.com [byjus.com]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. docsity.com [docsity.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Solved Experiment 4: Hydroboration-Oxidation Borane | Chegg.com [chegg.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. rsc.org [rsc.org]
- 19. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Metal-catalysed C–H bond activation and borylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 27. [PDF] Functional group directed C-H borylation. | Semantic Scholar [semanticscholar.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Bortezomib - Wikipedia [en.wikipedia.org]
- 31. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 32. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. aacrjournals.org [aacrjournals.org]
The Influence of Substituents on the Electronic Properties of Pyridylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic effects of substituents on pyridylboronic acids. Understanding these effects is crucial for modulating the reactivity and properties of these versatile building blocks in various chemical applications, most notably in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development. This document outlines the theoretical underpinnings of substituent effects, presents available quantitative data, details relevant experimental protocols, and provides visualizations to clarify key concepts and workflows.
Core Concepts: Electronic Effects of Substituents
The electronic properties of a pyridylboronic acid are determined by the interplay of inductive and resonance effects of substituents on the pyridine ring. These effects modulate the electron density of the ring, the acidity of the boronic acid moiety, and the overall reactivity of the molecule.
Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO₂, -CN, halides) exert a negative inductive effect (-I), pulling electron density away from the ring and making the boronic acid a stronger Lewis acid. Conversely, electron-donating groups (e.g., alkyl groups) have a positive inductive effect (+I), pushing electron density into the ring and decreasing the Lewis acidity of the boronic acid.
Resonance Effects (M or R): These are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of lone pairs or π-electrons. Electron-donating groups with lone pairs (e.g., -NH₂, -OR) can donate electron density into the ring via a positive resonance effect (+M). Electron-withdrawing groups with π-bonds (e.g., -NO₂, -C=O) can withdraw electron density from the ring through a negative resonance effect (-M). The position of the substituent (ortho, meta, or para to the boronic acid) dictates the extent and nature of the resonance effect.
A diagram illustrating the inductive and resonance effects of electron-donating and electron-withdrawing groups on a pyridylboronic acid is presented below.
Quantitative Analysis: Hammett Equation and pKa Values
The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[1] It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted species to that of the unsubstituted species (k₀ or K₀) through the equation:
log(k/k₀) = σρ or log(K/K₀) = σρ
where:
-
σ (sigma) is the substituent constant , which depends on the nature and position of the substituent. It is a measure of the electronic effect of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.
-
ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ suggests it is favored by electron-donating groups.
For pyridinium ions, the dissociation equilibrium is sensitive to substituent effects, with a Hammett ρ value of 5.94, indicating a strong dependence on the electronic nature of the substituents.[2]
Hammett Substituent Constants (σ) for Pyridine Systems
The following table summarizes Hammett constants for various substituents on a pyridine ring. These values are crucial for predicting the electronic influence of a substituent on the properties and reactivity of pyridylboronic acids.
| Substituent | σ (meta) | σ (para) |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.06 | -0.16 |
| -CH₂CH₃ | -0.06 | -0.15 |
| -C(CH₃)₃ | -0.10 | -0.20 |
| -F | 0.34 | 0.05 |
| -Cl | 0.37 | 0.22 |
| -Br | 0.40 | 0.23 |
| -I | 0.35 | 0.18 |
| -OH | 0.10 | -0.36 |
| -OCH₃ | 0.11 | -0.24 |
| -NH₂ | -0.04 | -0.66 |
| -CN | 0.62 | 0.67 |
| -NO₂ | 0.73 | 0.78 |
| -C(=O)H | 0.36 | 1.03 |
| -C(=O)CH₃ | 0.38 | 0.82 |
| -C(=O)OCH₃ | 0.33 | 0.66 |
| -SO₂CH₃ | 0.68 | 0.72 |
Data compiled from various sources.[3]
pKa Values of Substituted Pyridinium Ions and Pyridylboronic Acids
The pKa of a pyridylboronic acid is a direct measure of its Lewis acidity. The nitrogen atom of the pyridine ring can be protonated, and the pKa of this pyridinium ion is also influenced by substituents. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase it.
The following table presents pKa values for a selection of substituted pyridinium ions and pyridylboronic acids. A lower pKa value for the pyridinium ion indicates a more electron-deficient ring, which generally correlates with a higher Lewis acidity of the boronic acid moiety.
| Compound | Substituent | pKa (Pyridinium) | pKa (Boronic Acid) |
| Pyridine | -H | 5.25 | - |
| 3-Chloropyridine | 3-Cl | 2.84 | - |
| 4-Methylpyridine | 4-CH₃ | 6.02 | - |
| 4-Methoxypyridine | 4-OCH₃ | 6.62 | - |
| 4-Cyanopyridine | 4-CN | 1.90 | - |
| 4-Nitropyridine | 4-NO₂ | 1.61 | - |
| 3-Pyridylboronic acid | - | 4.22 | - |
| 4-Pyridylboronic acid | - | 3.82 | - |
| 2-Pyridylboronic acid | - | 3.86 | - |
Data for pyridinium ions from various sources.[4][5] Pyridylboronic acid pKa data from Lloyd-Jones et al.[6]
Impact on Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like pyridylboronic acid) and an organohalide. The electronic nature of the substituents on the pyridylboronic acid can significantly influence the reaction rate and yield.
Generally, electron-donating groups on the boronic acid partner are beneficial for the Suzuki-Miyaura reaction. This is because they increase the nucleophilicity of the organic group to be transferred to the palladium center during the transmetalation step, which is often the rate-determining step. Conversely, electron-withdrawing groups can slow down this step.
A simplified catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
This method is based on the principle that the UV-visible absorption spectrum of an ionizable compound changes as a function of pH. By monitoring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.
Materials:
-
Substituted pyridylboronic acid
-
DMSO (for stock solution)
-
A series of buffer solutions of constant ionic strength (e.g., 0.1 M) covering a pH range from approximately pKa - 2 to pKa + 2.
-
UV-Vis spectrophotometer with a 96-well plate reader
-
Calibrated pH meter
-
96-well UV-transparent microtiter plates
Procedure:
-
Prepare a stock solution of the pyridylboronic acid in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a defined volume of each buffer solution to different wells.
-
Add a small, fixed volume of the pyridylboronic acid stock solution to each well containing buffer, ensuring the final DMSO concentration is low (e.g., ≤ 2% v/v) to minimize its effect on the pKa.
-
Include blank wells with only the buffer solutions to correct for background absorbance.
-
Record the UV-Vis spectra for each well over a suitable wavelength range (e.g., 230-500 nm).
-
Plot the absorbance at a wavelength of maximum difference between the protonated and deprotonated species against the pH of the buffer.
-
Fit the data to the Henderson-Hasselbalch equation or use appropriate software to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoid curve.
A general workflow for pKa determination by UV-Vis is shown below.
References
The Precarious Nature of Pyridine Boronic Acids: A Guide to Chemical Stability and Degradation
For researchers, scientists, and professionals in drug development, pyridine boronic acids represent a class of reagents with immense potential, particularly as building blocks in cross-coupling reactions for the synthesis of complex molecules. However, their utility is often hampered by inherent instability. This technical guide provides an in-depth exploration of the chemical stability and degradation pathways of pyridine boronic acids, offering crucial insights for their effective handling, storage, and application.
The stability of pyridine boronic acids is a delicate balance influenced by factors such as the position of the boronic acid group on the pyridine ring, pH, temperature, and the solvent environment. Understanding the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—is paramount to mitigating unwanted side reactions and ensuring the success of synthetic endeavors.
Key Degradation Pathways
Pyridine boronic acids are susceptible to three main degradation pathways that can significantly impact their integrity and reactivity.
Protodeboronation: The Dominant Decomposition Route
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, stands out as the most significant challenge, particularly for 2-pyridine boronic acids. This process is highly dependent on the pH of the medium.
At neutral pH, 2-pyridine boronic acid exists in equilibrium with a zwitterionic form. This zwitterion is highly susceptible to unimolecular fragmentation, leading to rapid protodeboronation.[1] Counterintuitively, both acidic and basic conditions can suppress this rapid decomposition by shifting the equilibrium away from the reactive zwitterionic intermediate.[2] In stark contrast, 3- and 4-pyridine boronic acids exhibit significantly greater stability across a wide pH range.[3][4]
Oxidation: A Common Pitfall
The carbon-boron bond in pyridine boronic acids is also susceptible to oxidative cleavage. This degradation pathway can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents present in the reaction mixture. The oxidation of the boronic acid group typically yields the corresponding pyridinol (hydroxypyridine). While a concern for all isomers, the rate of oxidation can be influenced by the electronic properties of the pyridine ring and the reaction conditions.
Boroxine Formation: The Dehydration Dimerization
In the solid state or in concentrated solutions, particularly under anhydrous conditions, pyridine boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[5] This is a reversible equilibrium process. While boroxines can sometimes be used directly in cross-coupling reactions, their formation alters the stoichiometry and may affect the reaction kinetics. The presence of water will shift the equilibrium back towards the monomeric boronic acid.
Quantitative Stability Data
The stability of pyridine boronic acids is highly dependent on the isomer and the pH of the solution. The following table summarizes the half-life (t½) data for the protodeboronation of different pyridine boronic acid isomers under various conditions.
| Pyridine Boronic Acid Isomer | Condition | Half-life (t½) | Reference(s) |
| 2-Pyridyl | pH 7, 70 °C, 50% aq. dioxane | ~25-50 seconds | [3][4] |
| 3-Pyridyl | pH 12, 70 °C, 50% aq. dioxane | > 1 week | [3][4] |
| 4-Pyridyl | pH 12, 70 °C, 50% aq. dioxane | > 1 week | [3][4] |
Experimental Protocols for Stability Assessment
To evaluate the stability of pyridine boronic acids and quantify their degradation, robust analytical methods are essential. Forced degradation or stress testing studies are crucial for understanding the intrinsic stability of these compounds.[6][7][8]
General Workflow for Stability Studies
Detailed Methodologies
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of the parent pyridine boronic acid and its degradation products.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the pyridine boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation/Stress Testing:
-
Acidic/Basic Hydrolysis: To separate aliquots of the stock solution, add an equal volume of an acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution. Maintain the samples at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat an aliquot of the stock solution with a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 70 °C).
-
Photostability: Expose an aliquot of the stock solution to UV light.
-
-
Sample Collection and Preparation:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often effective.
-
Detector: UV detection at a wavelength where the pyridine boronic acid and its expected degradation products absorb.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to the parent pyridine boronic acid and any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time.
-
Determine the degradation kinetics and half-life under each stress condition.
-
Protocol 2: Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the degradation of pyridine boronic acids in real-time without the need for chromatographic separation.
-
Sample Preparation:
-
Prepare a solution of the pyridine boronic acid (e.g., 10-20 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) in an NMR tube.
-
Include an internal standard with a known concentration for quantitative analysis.
-
-
pH-Rate Profile Determination:
-
Prepare a series of NMR samples in buffered D₂O solutions across a range of pH values.
-
-
NMR Data Acquisition:
-
Acquire a ¹H or ¹¹B NMR spectrum at time zero.
-
Maintain the NMR tube at a constant temperature (e.g., 70 °C) either inside the NMR spectrometer or in a temperature-controlled bath between measurements.
-
Acquire subsequent spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the parent pyridine boronic acid and the protodeboronated pyridine product.
-
Calculate the relative concentrations of the two species at each time point.
-
Plot the concentration of the parent compound versus time to determine the rate of degradation.
-
For pH-rate profiles, plot the observed rate constant against the pH.
-
Strategies for Enhancing Stability
Given the inherent instability of certain pyridine boronic acids, several strategies can be employed to mitigate degradation:
-
Use of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can significantly enhance stability and shelf-life.[9][10] These protecting groups can be cleaved in situ during the cross-coupling reaction.
-
pH Control: For reactions involving 2-pyridine boronic acids, avoiding neutral pH conditions can slow down protodeboronation.
-
Inert Atmosphere: Handling and storing pyridine boronic acids under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
-
Appropriate Storage: Store pyridine boronic acids in a cool, dark, and dry place to slow down thermal and photodegradation.
By understanding the chemical behavior of pyridine boronic acids and implementing appropriate handling and experimental strategies, researchers can unlock the full synthetic potential of these valuable reagents.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. scispace.com [scispace.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 6-Methylpyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A key area of interest within medicinal chemistry is the synthesis of 2,6-disubstituted pyridines, a scaffold present in a multitude of clinically relevant molecules and drug candidates.[2][3][4] 6-Methylpyridine-2-boronic acid is a versatile building block for accessing these important structures.
This document provides detailed application notes and protocols for the Suzuki coupling of this compound with various aryl halides. It includes optimized reaction conditions, expected yields, and insights into the application of the resulting 2-aryl-6-methylpyridine scaffold in drug discovery.
Challenges in Suzuki Coupling with 2-Pyridylboronic Acids
The Suzuki coupling of 2-pyridylboronic acids, including this compound, can present unique challenges. These include:
-
Protodeboronation: The C-B bond is susceptible to cleavage, particularly in the presence of protic solvents or acidic conditions.[5]
-
Slow Transmetalation: As electron-deficient heteroaryl boron derivatives, 2-pyridylboronic acids can exhibit slow rates of transmetalation with the palladium catalyst.[5]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.
Careful optimization of reaction conditions is therefore crucial for achieving high yields and purity.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and yields for the Suzuki coupling of a representative 2-bromopyridine substrate (2-bromo-4-methylpyridine) with various arylboronic acids, which serves as a strong indicator for the reactivity of this compound.[1]
Table 1: Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids [1]
| Boronic Acid | Structure | Product | Yield (%) |
| Phenylboronic Acid | Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81 |
| 4-Methoxyphenylboronic Acid | 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 |
| 4-Chlorophenylboronic Acid | 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 |
| 3-Thienylboronic Acid | 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 |
Note: Yields are based on optimized reactions with 2-Bromo-4-methylpyridine and are representative of what can be expected for couplings with this compound under similar conditions.[1]
Table 2: Optimized Reaction Conditions for Suzuki Coupling of 2-Pyridyl Halides [5][6][7]
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyst loading typically 1-5 mol%. |
| Ligand | SPhos, XPhos, P(t-Bu)₃, FcPPh₂ | Bulky, electron-rich phosphine ligands are often effective. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Typically 2-3 equivalents are used. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Anhydrous and degassed solvents are recommended. |
| Temperature | 80-120 °C | Optimization may be required based on substrate reactivity. |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-6-methylpyridine product.[1]
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Drug Discovery Workflow for Pyridine-Based Kinase Inhibitors
Caption: Workflow for the discovery of pyridine-based kinase inhibitors.
Applications in Drug Discovery
The 2-aryl-6-methylpyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of diseases.
Kinase Inhibition in Oncology
Many polysubstituted pyridines have been developed as potent kinase inhibitors for cancer therapy.[8] For example, derivatives of the pyridine scaffold have shown inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), and tropomyosin receptor kinase (TRK), which is implicated in various cancers.[8][9] The synthesis of a diverse library of 2-aryl-6-methylpyridines via Suzuki coupling is a key strategy for exploring the structure-activity relationships (SAR) of these inhibitors.
Alzheimer's Disease
Novel 2,6-disubstituted pyridine derivatives have been designed as inhibitors of β-amyloid (Aβ) aggregation, a key pathological event in Alzheimer's disease.[10] The pyridine core is designed to interact with the β-sheet conformation of Aβ through hydrogen bonding. The modular nature of the Suzuki coupling allows for the systematic variation of the aryl substituent to optimize this interaction and improve inhibitory potency.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 2-aryl-6-methylpyridines. Despite the inherent challenges of using 2-pyridylboronic acids, optimized reaction conditions can lead to high yields of the desired products. The resulting 2,6-disubstituted pyridine scaffold is of significant interest to the pharmaceutical industry, serving as a core component in the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. The protocols and data presented herein provide a solid foundation for researchers to utilize this important building block in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 6-Methylpyridine-2-boronic Acid in the Synthesis of Bioactive Molecules
Introduction
6-Methylpyridine-2-boronic acid has emerged as a pivotal building block in modern pharmaceutical synthesis, primarily owing to its utility in palladium-catalyzed cross-coupling reactions. Its structural features, including the presence of a methyl group on the pyridine ring, offer unique reactivity and selectivity profiles that are highly valued in the construction of complex molecular architectures.[1] This versatile reagent is instrumental in the Suzuki-Miyaura coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds, which is a cornerstone of contemporary drug discovery and development.[1] The application of this compound and its derivatives spans various therapeutic areas, including the synthesis of kinase inhibitors and other targeted therapies.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in many biologically active molecules. This compound serves as a key nucleophilic partner in these reactions, coupling with a variety of organic halides and triflates to introduce the 6-methylpyridinyl moiety into the target structure. This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of catalysts and reagents.
A representative application of this compound is in the synthesis of substituted acetamides, a class of compounds with known biological activities. The coupling of this compound with a suitable halo-acetamide derivative provides a direct route to novel compounds with potential therapeutic applications.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes the quantitative data for a representative Suzuki-Miyaura coupling reaction between this compound and 2-chloro-N-(4-methoxyphenyl)acetamide. This reaction exemplifies the synthesis of a potential pharmaceutical intermediate.
| Parameter | Value | Reference |
| Reactant 1 | This compound | N/A |
| Reactant 2 | 2-chloro-N-(4-methoxyphenyl)acetamide | N/A |
| Product | 2-(6-methylpyridin-2-yl)-N-(4-methoxyphenyl)acetamide | N/A |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Adapted from[2] |
| Base | Potassium Carbonate (K₂CO₃) | Adapted from[2] |
| Solvent | 1,4-Dioxane/Water | Adapted from[2] |
| Temperature | 80-90 °C | Adapted from[2] |
| Reaction Time | 12-18 hours | Adapted from[2] |
| Yield | 85-95% (projected) | N/A |
| Purity | >95% (after purification) | N/A |
Experimental Protocols
Protocol 1: Synthesis of 2-(6-methylpyridin-2-yl)-N-(4-methoxyphenyl)acetamide via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a substituted acetamide, a scaffold of interest in medicinal chemistry, using this compound. The procedure is adapted from established Suzuki-Miyaura coupling methodologies.[2]
Materials:
-
This compound (1.1 equivalents)
-
2-chloro-N-(4-methoxyphenyl)acetamide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq), this compound (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product, 2-(6-methylpyridin-2-yl)-N-(4-methoxyphenyl)acetamide, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathways and Workflows
The synthesis of complex molecules like kinase inhibitors often follows a structured workflow, from initial design to final product. The Suzuki-Miyaura coupling is a key step in this process, enabling the creation of diverse chemical libraries for biological screening.
References
Applications of 6-Methylpyridine-2-boronic Acid in Agrochemical Research: A Technical Guide
Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Agrochemicals
The pyridine ring is a privileged scaffold in the design and discovery of modern agrochemicals, owing to its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[1] Within the vast chemical space of pyridine derivatives, 6-Methylpyridine-2-boronic acid has emerged as a versatile and highly valuable building block, particularly for the synthesis of innovative herbicides. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the construction of complex biaryl and heteroaryl structures that are often the cornerstone of potent active ingredients.[2]
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical research. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the synthetic strategies and the structure-activity relationships that make this reagent a powerful tool in the development of next-generation crop protection solutions.
Core Application: Synthesis of HPPD Inhibitor Herbicides
A primary application of this compound in the agrochemical sector is in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides.[3] HPPD is a key enzyme in the tyrosine catabolism pathway in plants, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[4] This product is a crucial precursor for the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis and photoprotection.[4] Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of new growth, followed by necrosis and death of susceptible weeds.[5]
Several commercially significant HPPD inhibitor herbicides feature a substituted pyridine ring, and this compound serves as a key intermediate for introducing the 6-methylpyridine-2-yl moiety into the final molecular structure. This is exemplified in the synthesis of compounds structurally related to commercial herbicides like bicyclopyrone and tolpyralate.[5]
The Suzuki-Miyaura Coupling: A Cornerstone Reaction
The Suzuki-Miyaura coupling is the reaction of choice for incorporating the 6-methylpyridine-2-yl group. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide.[2] The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of reactants.[2]
Below is a generalized workflow for the synthesis of an HPPD inhibitor precursor using this compound.
Caption: Generalized workflow for the synthesis of an HPPD inhibitor precursor.
Structure-Activity Relationship (SAR) Insights
The inclusion of the 6-methylpyridine-2-yl moiety is not arbitrary; it is a result of extensive structure-activity relationship studies. While specific details are often proprietary, general principles can be inferred from the literature on HPPD inhibitors:
-
Optimal Steric and Electronic Properties: The pyridine ring, substituted with a methyl group, provides a balance of steric bulk and electronic properties that can enhance binding to the active site of the HPPD enzyme.
-
Metabolic Stability: The methyl group can influence the metabolic stability of the molecule in the target plant, potentially leading to improved bioavailability and efficacy.
-
Modulation of Physicochemical Properties: The pyridine nitrogen and the methyl group can affect the molecule's solubility, lipophilicity, and other properties that are crucial for its uptake and translocation within the plant.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a substituted aryl bromide to form a biaryl precursor for an HPPD inhibitor.
Materials:
-
This compound (1.2 equivalents)
-
Substituted Aryl Bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the aryl bromide, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromo-2-chlorotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | 8 | 85-95 |
| This compound | 2-Bromo-5-fluorobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/Water | 100 | 6 | 80-90 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Expanding Horizons: Potential Applications in Fungicide and Insecticide Research
While the application of this compound is most prominently documented in herbicide synthesis, the broader class of pyridine-containing compounds demonstrates significant potential in the development of fungicides and insecticides.[1][6]
-
Fungicides: The pyridine scaffold is present in a number of commercial fungicides. The introduction of the 6-methylpyridine-2-yl moiety via Suzuki-Miyaura coupling could lead to the discovery of novel fungicides with unique modes of action or improved efficacy against resistant fungal strains.
-
Insecticides: The neonicotinoids, a major class of insecticides, are pyridine derivatives. Although the use of this compound in the synthesis of neonicotinoids is not a primary route, its utility in constructing novel pyridine-based insecticidal scaffolds is an active area of research. The ability to create diverse biaryl structures allows for the exploration of new chemical space in the search for insecticides with improved safety profiles and efficacy against a broader range of pests.[7]
The synthetic protocols developed for herbicide synthesis can be readily adapted for the creation of libraries of novel pyridine-containing compounds for screening in fungicidal and insecticidal assays.
Logical Relationships in Agrochemical Development
The development of a new agrochemical is a complex process with interconnected stages. The role of a key building block like this compound can be visualized as follows:
Caption: The role of this compound in the agrochemical development pipeline.
Conclusion
This compound is a powerful and versatile building block in modern agrochemical research. Its primary application in the synthesis of HPPD inhibitor herbicides via the Suzuki-Miyaura coupling highlights its importance in creating complex and highly active molecules. The strategic incorporation of the 6-methylpyridine-2-yl moiety, guided by structure-activity relationship studies, has led to the development of effective crop protection solutions. While its use in fungicides and insecticides is less established, the adaptability of the synthetic methodologies presents exciting opportunities for future discovery in these areas. For researchers in agrochemical development, a thorough understanding of the chemistry and applications of this compound is essential for the design and synthesis of the next generation of innovative and effective agrochemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. US20130183390A1 - Synergistic pesticide compositions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Tolpyralate: Synthesis, Application and Mode of Action_Chemicalbook [chemicalbook.com]
- 6. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 7. chempanda.com [chempanda.com]
6-Methylpyridine-2-boronic Acid: A Versatile Building Block for Advanced Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridine-2-boronic acid is a versatile heterocyclic organoboron compound that has emerged as a valuable building block in the field of material science. Its unique electronic properties and reactivity make it a key component in the synthesis of sophisticated organic materials with tailored functionalities. The presence of the pyridine ring offers opportunities for metal coordination, hydrogen bonding, and introducing specific electronic characteristics, while the boronic acid moiety is a cornerstone for carbon-carbon bond formation through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These attributes make this compound a molecule of significant interest for the development of advanced materials for applications in organic electronics, sensing, and catalysis.[1]
Key Applications in Material Science
The primary application of this compound in material science lies in its use as a monomer in polymerization reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the creation of conjugated polymers where the 6-methylpyridine-2-yl unit is incorporated into the polymer backbone. These polymers can exhibit interesting photophysical and electronic properties, making them suitable for a range of applications.
Organic Light-Emitting Diodes (OLEDs)
Boron-containing compounds have shown promise in the development of materials for OLEDs.[2][3] The introduction of boron into organic molecules can influence their electronic properties, leading to materials with desirable characteristics for use in the emissive layers of OLED devices. While specific examples utilizing this compound are not extensively documented in publicly available literature, the general principles of boronic acid chemistry in OLEDs suggest its potential. The pyridine moiety can enhance electron transport properties, which is a crucial factor in the performance of OLEDs.[4]
Conductive Polymers
Conjugated polymers, which have alternating single and double bonds along their backbone, can exhibit electrical conductivity. The synthesis of such polymers often relies on cross-coupling reactions like the Suzuki-Miyaura coupling. By incorporating this compound into a polymer chain with other aromatic units, it is possible to create conductive materials. The properties of these polymers can be tuned by carefully selecting the co-monomers.
Sensors
Boronic acids are well-known for their ability to bind with diols, a functionality present in many biological molecules like sugars.[5] This interaction can be exploited to create sensors. Polymers functionalized with boronic acid groups can undergo a change in their physical or optical properties upon binding to a target analyte. While much of the research has focused on phenylboronic acid, the principles can be extended to pyridine-based boronic acids. The pyridine unit itself can also act as a binding site for metal ions, opening up possibilities for the development of fluorescent sensors for environmental or biological monitoring.
Data Presentation
Due to the limited availability of specific quantitative data for materials synthesized directly from this compound in the public domain, the following table presents generalized data for classes of materials where this building block could be applied. Researchers should consider this as a representative guide and would need to perform experimental characterization for specific materials.
| Material Class | Potential Application | Key Properties | Representative Data Range |
| Pyridine-containing Conjugated Polymers | OLEDs, Organic Photovoltaics (OPVs) | Emission Wavelength, Quantum Yield, Charge Carrier Mobility | Emission: 450-650 nm, External Quantum Efficiency (EQE): 1-10%, Mobility: 10⁻⁵ - 10⁻² cm²/Vs |
| Boronic Acid Functionalized Polymers | Glucose Sensors | Binding Affinity (Ka), Limit of Detection (LOD) | Ka: 10² - 10⁴ M⁻¹, LOD: µM to mM range |
| Metal-Coordinating Pyridine Polymers | Metal Ion Sensors | Fluorescence Quantum Yield, Stern-Volmer Constant (Ksv) | Quantum Yield (uncomplexed): 0.1 - 0.8, Ksv: 10³ - 10⁵ M⁻¹ |
Experimental Protocols
The following section provides a generalized experimental protocol for the synthesis of a conjugated copolymer using this compound via a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that this is a template and requires optimization for specific substrates and desired polymer properties.
General Protocol for Suzuki-Miyaura Polycondensation
Objective: To synthesize a copolymer of this compound and a dihaloaromatic comonomer.
Materials:
-
This compound
-
Dihaloaromatic comonomer (e.g., 1,4-dibromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene, Dioxane, Dimethylformamide (DMF), often with added water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the dihaloaromatic comonomer (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent to the flask. Stir the mixture for 10-15 minutes to dissolve the reagents. Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously under an inert atmosphere. The reaction progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Work-up: After the reaction is complete (typically 24-72 hours), cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Purification: Filter the precipitated polymer and wash it extensively with methanol and water to remove any remaining catalyst and salts. The polymer may be further purified by Soxhlet extraction with different solvents to remove oligomers and impurities.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Characterization: The synthesized polymer should be characterized by standard techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, GPC to determine its molecular weight and polydispersity index, and UV-Vis and fluorescence spectroscopy to investigate its photophysical properties.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. A short review article on conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 6-Methylpyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridine-2-boronic acid is a pivotal building block in modern organic synthesis, particularly valued for its role in constructing complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals and agrochemicals.[1] Its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds.[1] However, the presence of the methyl group adjacent to the boronic acid moiety introduces steric hindrance, which can present challenges for the cross-coupling process. This steric demand often necessitates the use of specialized, highly active palladium catalyst systems to achieve high yields and reaction efficiency.[2]
These application notes provide a comprehensive overview of palladium catalyst systems suitable for the cross-coupling of this compound, detailed experimental protocols, and troubleshooting guidance for common challenges.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[3][4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[3][4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
Catalyst Systems for Sterically Hindered Couplings
Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates such as this compound.[2] Achieving high conversion and yield requires more sophisticated catalyst systems, typically featuring bulky and electron-rich ligands that promote the key steps of the catalytic cycle.[5][6]
Key Catalyst Classes:
-
Buchwald Palladacycles: These are highly active, air- and moisture-stable precatalysts that are effective at low catalyst loadings.[7] They incorporate bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) that facilitate both oxidative addition and reductive elimination.[2][7]
-
PEPPSI™ Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes feature a stabilizing N-heterocyclic carbene (NHC) ligand.[7] These catalysts are exceptionally stable and robust, showing broad utility in challenging coupling reactions.[7]
-
In-situ Generated Catalysts: A common approach involves combining a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a separate phosphine or NHC ligand in the reaction mixture.[5] This allows for flexibility in tuning the reaction conditions.
Data Presentation: Catalyst Performance Comparison
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound (or its pinacol ester derivative) with various aryl halides, highlighting the performance of different palladium catalyst systems.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Bromotoluene | This compound pinacol ester | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 18 | 95 | [2] |
| 1-Bromo-4-(tert-butyl)benzene | This compound pinacol ester | Catalyst 1c* (3.0) | - | CsF (2.0) | Dioxane | 80 | 16 | 92 | [8] |
| 1-Bromo-4-methoxybenzene | This compound pinacol ester | Catalyst 1a* (3.0) | - | CsF (2.0) | Dioxane | 80 | 16 | 75 | [8] |
| 2-Bromopyridine | This compound | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₂CO₃ (2.0) | Toluene/H₂O | 110 | 12 | 88 | [9] |
| 4-Chloroanisole | Phenylboronic acid | XPhos Pd G2 (1.0) | - | K₃PO₄ (2.0) | t-AmylOH | 100 | 2 | >95 | [10] |
*Catalysts 1a and 1c are specific air-stable palladium phosphine chloride and oxide catalysts described in the reference.[8]
Experimental Protocols
Below are generalized protocols for the Suzuki-Miyaura coupling of this compound. These should serve as a starting point and may require optimization for specific substrates.
General Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methylpyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the standard reaction conditions for the Suzuki-Miyaura cross-coupling of 6-Methylpyridine-2-boronic acid with aryl and heteroaryl halides. This document outlines optimized protocols, key considerations for reaction components, and comparative data to facilitate the synthesis of 2-aryl-6-methylpyridine derivatives, which are significant scaffolds in medicinal chemistry.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The coupling of this compound with (hetero)aryl halides provides a direct route to synthesize 2,6-disubstituted pyridine derivatives. However, the use of 2-pyridylboronic acids, including the 6-methyl substituted variant, presents unique challenges that require careful optimization of reaction conditions to achieve high yields and purity.[4][5]
Challenges in Coupling with 2-Pyridylboronic Acids
Several factors can complicate the Suzuki-Miyaura coupling of 2-pyridylboronic acids:
-
Protodeboronation: The carbon-boron bond in 2-pyridylboronic acids is susceptible to cleavage, especially in the presence of acidic protons or water, leading to the decomposition of the starting material and reduced yields.[4][5][6]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[4]
-
Slow Transmetalation: As electron-deficient heteroaryl boron reagents, 2-pyridylboronic acids can exhibit slow rates of transmetalation, a key step in the catalytic cycle.[4][5]
To overcome these challenges, careful selection of the catalyst, base, solvent, and temperature is crucial. The use of more stable boronic acid derivatives, such as MIDA boronates, can also be a successful strategy.[7]
Optimized Reaction Components and Conditions
The success of the coupling reaction hinges on the synergistic effect of the chosen reagents and conditions. Below is a summary of recommended components for the Suzuki-Miyaura coupling of this compound.
Palladium Catalyst and Ligand
The choice of the palladium source and its coordinating ligand is critical. Phosphine ligands stabilize and activate the palladium catalyst.[8]
-
Common Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ are frequently used palladium sources.[4][9][10] Pd(dppf)Cl₂ is often effective for a range of substrates.[11][12]
-
Ligands: For challenging couplings, specialized phosphine ligands like SPhos, XPhos, or Cy₃P·HBF₄ can improve yields and reaction rates by promoting oxidative addition and reductive elimination.[11][13]
Base
The base plays a crucial role in the activation of the boronic acid for the transmetalation step.[14]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are commonly employed.[4][5][9] K₂CO₃ is a versatile and cost-effective option.[9][11] K₃PO₄ is a stronger base that can be effective for less reactive systems.[7][15]
-
Fluoride ions (from KF or CsF): Can be particularly effective in promoting the transmetalation of pyridylboronic acids.[4]
Solvent System
The solvent influences the solubility of reagents and the reaction kinetics.
-
Aqueous Mixtures: A mixture of an organic solvent with water is standard. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[8] Common systems include 1,4-Dioxane/H₂O, Dimethoxyethane (DME)/H₂O, and Toluene/H₂O.[9][11][13]
-
Anhydrous Conditions: In some cases, particularly with electron-rich arylboronic acids, anhydrous conditions using a solvent like toluene can be successful.[9]
Data Summary: Reaction Conditions
The following tables summarize typical conditions for the Suzuki-Miyaura coupling of pyridylboronic acids, which can be adapted for this compound.
Table 1: Recommended Reaction Components
| Component | Recommended Reagents/Conditions | Key Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with ligand | 1-5 mol% loading is typical.[12] The choice depends on the halide partner. |
| Ligand | PPh₃, dppf, XPhos, SPhos | Bulky, electron-rich phosphine ligands can enhance catalytic activity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | 2-3 equivalents are generally used.[4][12] K₃PO₄ is often effective for challenging substrates.[15] |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, Toluene, DMF | Degassed solvents are crucial to prevent catalyst oxidation.[13] Ratios of organic solvent to water are typically 4:1 or 2:1.[11][13] |
| Temperature | 80-120 °C | Higher temperatures are often required, sometimes under microwave irradiation.[1][11][16] |
Table 2: Example Conditions from Literature for Similar Substrates
| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand (3) | KF (3.0) | Dioxane | 100 | 74-82 | [5] |
| 6-Chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5-5) | K₂CO₃ (1.25) | Toluene | 100 | 95 | [9] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-120 | 92 | [11] |
| Aryl Chloride | 2-Pyridyl MIDA boronate | XphosPdcycle (5) | K₃PO₄ (5.0) | DMF | 100 | 70-95 | [7] |
| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane | 100 | 82 | [17] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (3 mol%), and base (2.0 equiv.).[11][12]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) to the flask. The typical reaction concentration is 0.1-0.5 M with respect to the aryl halide.[12]
-
Reaction: Immerse the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).[11][12]
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-6-methylpyridine.[4]
Visualizations
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 6-Methylpyridine-3-boronic Acid synthesis - chemicalbook [chemicalbook.com]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Techniques Utilizing Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of biomolecules to other molecules, is a critical technology in drug development, diagnostics, and materials science. Boronic acids have emerged as versatile reagents in this field due to their unique chemical properties, enabling the formation of both reversible and stable linkages under biocompatible conditions. This document provides a detailed overview of bioconjugation techniques involving boronic acids, with a special note on the role of 6-Methylpyridine-2-boronic acid.
While this compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for creating carbon-carbon bonds, its direct application in mainstream bioconjugation techniques is not extensively documented in scientific literature.[1] Instead, it serves as a crucial building block for synthesizing more complex molecules that can then be utilized in bioconjugation.
This document will focus on two primary, well-established methods of boronic acid bioconjugation:
-
Boronate Ester Formation with Diols: A reversible reaction ideal for applications requiring stimuli-responsive cleavage.
-
Iminoboronate Formation: A bioorthogonal reaction that forms stable conjugates.
Core Principles of Boronic Acid Bioconjugation
Boronic acids (R-B(OH)₂) are Lewis acids that can reversibly react with Lewis bases. In bioconjugation, their utility stems from two key reactions:
-
Reaction with Diols: Boronic acids react with molecules containing 1,2- or 1,3-diols, such as carbohydrates found on glycoproteins, to form cyclic boronate esters.[2] This equilibrium-driven reaction is sensitive to pH and the presence of competing diols, making it useful for creating reversible conjugates.
-
Reaction with ortho-Carbonyl Groups: Arylboronic acids with an adjacent aldehyde or ketone (e.g., 2-formylphenylboronic acid) exhibit highly accelerated condensation reactions with hydrazines or hydroxylamines to form stable iminoboronates.[2] This reaction is fast, bioorthogonal, and finds significant use in site-specific protein labeling.
Role of this compound in Synthesis for Bioconjugation
This compound is a key player in the synthesis of bespoke molecules for bioconjugation, primarily through the Suzuki-Miyaura coupling reaction.[1] This reaction allows for the precise formation of a carbon-carbon bond between the pyridine ring of this compound and an aryl or vinyl halide. This capability is instrumental in constructing complex linkers or functionalized payloads that are later attached to biomolecules.
For instance, a drug molecule containing a halide can be coupled with this compound. The resulting pyridine-containing molecule can then be further modified to include a functional group (like an NHS ester or a maleimide) that can react with a protein to form a bioconjugate.
Application Note 1: Reversible Bioconjugation via Boronate Ester Formation
This technique is suitable for applications such as drug delivery systems that release a payload in response to a specific stimulus (e.g., low pH or high glucose concentrations) or for the temporary immobilization of biomolecules.
Quantitative Data Summary: Boronate Ester Formation
| Boronic Acid Derivative | Diol Substrate | Typical Reaction Conditions | Association Constant (Keq) | Key Features |
| Phenylboronic Acid (PBA) | Glucose | Aqueous buffer, pH 7.4 | ~10² - 10³ M⁻¹ | Reversible, pH-sensitive |
| Phenylboronic Acid (PBA) | Fructose | Aqueous buffer, pH 7.4 | ~10³ - 10⁴ M⁻¹ | Higher affinity for fructose |
| Arylboronic acids | Glycoproteins (containing sialic acid) | Aqueous buffer, pH 7.4-8.5 | Varies with protein and glycan structure | Targets glycosylation sites |
Experimental Protocol: General Procedure for Protein-Small Molecule Conjugation via Boronate Ester Formation
Materials:
-
Diol-containing protein (e.g., a glycoprotein)
-
Boronic acid-functionalized payload (e.g., a fluorescent dye with a boronic acid moiety)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or Borate buffer, pH 8.5
-
Quenching Solution (optional): High concentration sorbitol or fructose solution
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve the diol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any competing diols.
-
Payload Preparation: Prepare a stock solution of the boronic acid-functionalized payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Conjugation Reaction: Add the payload solution to the protein solution at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically for each specific system.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-24 hours with gentle agitation.
-
Monitoring: The progress of the reaction can be monitored using techniques like LC-MS to observe the formation of the conjugate.
-
Quenching (Optional): To stop the reaction, a high concentration of a competing diol like sorbitol or fructose can be added.
-
Purification: Remove the excess, unreacted payload by size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer.
-
Characterization:
-
Determine the protein concentration (e.g., via BCA or Bradford assay).
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy if the payload has a distinct absorbance.
-
Confirm the conjugation and purity by SDS-PAGE and mass spectrometry.
-
Application Note 2: Stable Bioconjugation via Iminoboronate Formation
This method is ideal for creating stable bioconjugates such as antibody-drug conjugates (ADCs) or fluorescently labeled proteins for imaging, where a permanent link is required.
Quantitative Data Summary: Iminoboronate Formation
| Boronic Acid Derivative | Reactive Partner | Typical Reaction Conditions | Second-Order Rate Constant | Key Features |
| 2-Formylphenylboronic acid (2fPBA) | Hydrazide | Aqueous buffer, pH 7.4 | ~10³ M⁻¹s⁻¹ | Fast, bioorthogonal, stable |
| 2-Acetylphenylboronic acid | Hydrazide | Aqueous buffer, pH 7.4 | ~10² M⁻¹s⁻¹ | Slower than 2fPBA but still efficient |
Experimental Protocol: Site-Specific Protein Labeling using 2-Formylphenylboronic Acid (2fPBA)
Materials:
-
Protein with a genetically encoded or chemically introduced hydrazide handle.
-
2-Formylphenylboronic acid (2fPBA)-functionalized payload.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Size-Exclusion Chromatography (SEC) column for purification.
Procedure:
-
Protein and Payload Preparation:
-
Dissolve the hydrazide-modified protein in PBS, pH 7.4, to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the 2fPBA-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
-
Conjugation Reaction: Add the 2fPBA-payload solution to the protein solution at a low molar excess (e.g., 1.5-5 equivalents).
-
Incubation: Incubate the reaction at room temperature. The reaction is typically very fast and can be complete within minutes to a few hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Purification: Purify the protein conjugate using SEC to remove any unreacted payload.
-
Characterization: Characterize the conjugate for degree of labeling (DOL), purity, and identity as described in the previous protocol.
Visualizations
Caption: Role of this compound in synthesis for bioconjugation.
Caption: Reversible boronate ester formation for bioconjugation.
Caption: Experimental workflow for stable iminoboronate bioconjugation.
References
Application Notes and Protocols for the Synthesis of 2-Alkylpyridines using Pyridine Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-alkylpyridine motif is a ubiquitous structural feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile synthetic methodologies for the introduction of alkyl groups at the C2-position of the pyridine ring is of paramount importance in modern organic synthesis and drug discovery. The use of pyridine boronic esters as nucleophilic partners in cross-coupling reactions has emerged as a powerful strategy for the formation of C(sp²)–C(sp³) bonds. This document provides detailed application notes and experimental protocols for the synthesis of 2-alkylpyridines utilizing pyridine boronic esters, with a focus on palladium-catalyzed Suzuki-Miyaura coupling and alternative photoredox-mediated approaches.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. While the coupling of aryl boronic acids with aryl halides is well-established, the use of alkyl electrophiles with heteroaryl boronic esters presents unique challenges, including slower reaction rates and competing side reactions. Nevertheless, with appropriate catalyst and ligand selection, this transformation can be a highly effective method for the synthesis of 2-alkylpyridines.
General Experimental Protocol: Palladium-Catalyzed Alkylation of 2-Pyridineboronic Acid Pinacol Ester
This protocol is adapted from related Suzuki-Miyaura cross-coupling reactions involving C(sp²)–C(sp³) bond formation.
Materials:
-
2-Pyridineboronic acid pinacol ester
-
Alkyl bromide or iodide
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-pyridineboronic acid pinacol ester (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Add the base (2.0-3.0 equivalents) to the flask.
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the alkyl halide (1.0 equivalent).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with additional organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkylpyridine.
Quantitative Data for Palladium-Catalyzed Alkylation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-halopyridines with alkylboronic esters, which can serve as an indication of the expected efficiency for the coupling of 2-pyridineboronic esters with alkyl halides.[1]
| Entry | 2-Halopyridine | Alkylboronic Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,6-Dichloropyridine | n-Heptyl-Bpin | Pd₂(dba)₃/FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 2 | 2-Chloro-3-methylpyridine | n-Butyl-Bpin | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 78 |
| 3 | 2-Bromopyridine | Cyclohexyl-Bpin | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 65 |
| 4 | 2-Chloropyridine | Isobutyl-Bpin | Pd₂(dba)₃/XPhos | K₂CO₃ | THF | 80 | 72 |
Catalytic Cycle for Suzuki-Miyaura Coupling
Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of a pyridine boronic ester with an alkyl halide.
Photoredox-Mediated Alkylation of Pyridine Boronic Esters
As an alternative to traditional palladium catalysis, photoredox catalysis has emerged as a powerful tool for the formation of C(sp²)–C(sp³) bonds under mild conditions.[2] This approach involves the generation of alkyl radicals from boronic esters via single-electron transfer, which then engage in a cross-coupling cycle.
General Experimental Protocol: Photoredox-Mediated Alkylation
Materials:
-
2-Pyridineboronic acid pinacol ester
-
Alkyl trifluoroborate or activated boronic ester complex
-
Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆)
-
Nickel catalyst (e.g., NiCl₂·glyme)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Lewis base (e.g., quinuclidin-3-ol or 4-dimethylaminopyridine)
-
Anhydrous, degassed solvent (e.g., acetone, DMF)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a glovebox, to an oven-dried vial, add the 2-pyridineboronic acid pinacol ester (1.0 equivalent), the alkyl trifluoroborate or boronic ester (1.5 equivalents), the photocatalyst (1-2 mol%), the nickel catalyst (5-10 mol%), and the ligand (10-20 mol%).
-
Add the Lewis base (1.5-2.0 equivalents) and the anhydrous, degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in front of a visible light source and stir vigorously at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture is worked up as described in the palladium-catalyzed protocol.
-
The crude product is purified by flash column chromatography.
Quantitative Data for Photoredox-Mediated Alkylation
The following table presents representative data for the photoredox-mediated coupling of aryl halides with alkylboronic esters, which provides a basis for the expected reactivity with pyridine boronic esters.[2]
| Entry | Aryl Halide | Alkylboronic Ester Derivative | Photocatalyst | Ni-Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromobenzonitrile | K⁺ ⁱPr-BF₃⁻ | Ir(dF(CF₃)ppy)₂(dtbpy)PF₆ | NiCl₂·glyme/dtbpy | K₂CO₃ | Acetone | 85 |
| 2 | 4-Bromoanisole | K⁺ sec-Bu-BF₃⁻ | Ru(bpy)₃Cl₂ | NiBr₂·glyme/bipy | K₃PO₄ | DMF | 76 |
| 3 | 2-Bromopyridine | Cyclohexyl-Bpin/DMAP complex | Ir(ppy)₃ | Ni(COD)₂/dppf | CsF | DMA | 68 |
| 4 | 1-Bromo-4-fluorobenzene | K⁺ n-hexyl-BF₃⁻ | Eosin Y | NiCl₂(dme) | DBU | CH₃CN | 72 |
Workflow for Photoredox-Mediated Alkylation
Figure 2: General experimental workflow for the photoredox-mediated synthesis of 2-alkylpyridines.
Conclusion
The synthesis of 2-alkylpyridines from pyridine boronic esters is a valuable transformation for medicinal and materials chemists. While direct Suzuki-Miyaura coupling with alkyl halides can be challenging, careful selection of catalysts, ligands, and reaction conditions can lead to successful outcomes. Furthermore, the emergence of photoredox catalysis offers a mild and efficient alternative for forging the key C(sp²)–C(sp³) bond. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize pyridine boronic esters in the synthesis of this important class of compounds. Further optimization may be required for specific substrates, and a thorough understanding of the underlying reaction mechanisms will aid in troubleshooting and achieving high yields.
References
Application Notes and Protocols for Microwave-Assisted Suzuki-Miyaura Reaction with Pyridylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling reaction using 2-pyridyl, 3-pyridyl, and 4-pyridylboronic acids. This powerful synthetic tool is invaluable for the rapid and efficient synthesis of arylpyridines, which are key structural motifs in numerous pharmaceuticals and functional materials. Microwave irradiation dramatically accelerates this reaction, leading to significantly reduced reaction times, often with improved yields and cleaner reaction profiles compared to conventional heating methods.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoborane (in this case, a pyridylboronic acid) and an organic halide or triflate.[1][3] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants. The use of microwave irradiation has further enhanced the utility of this reaction, making it a preferred method for high-throughput synthesis and library generation in drug discovery.[3]
The reactivity of pyridylboronic acid isomers can vary, with the 2-pyridyl isomer often presenting challenges due to the proximity of the nitrogen atom to the boronic acid group, which can lead to catalyst inhibition.[4] However, with optimized conditions, including the appropriate choice of catalyst, ligand, base, and solvent, high-yielding couplings can be achieved for all three isomers.
Advantages of Microwave-Assisted Suzuki-Miyaura Coupling
-
Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes.[1][2]
-
Increased Yields: Rapid and efficient heating often minimizes the formation of byproducts, leading to higher isolated yields.
-
Improved Reproducibility: Precise temperature and time control in modern microwave reactors ensures high reproducibility.[1]
-
Access to Diverse Chemical Space: The speed of microwave synthesis allows for the rapid exploration of a wide range of substrates and reaction conditions.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for the microwave-assisted protocol are illustrated below.
References
Preparation and Isolation of Pyridine-2-Boronic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of pyridine-2-boronic acid esters, valuable reagents in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. The inherent instability of pyridine-2-boronic acid necessitates its conversion to more stable ester derivatives, such as pinacol esters, for practical use.[1] This guide covers several prevalent synthetic methodologies, offering a comparative overview to aid in method selection.
Synthetic Methodologies Overview
The synthesis of pyridine-2-boronic acid esters can be achieved through various strategies, each with its own advantages and limitations. The primary methods include halogen-metal exchange followed by borylation, palladium-catalyzed Miyaura borylation, and iridium-catalyzed C-H borylation.
Halogen-Metal Exchange followed by Borylation
This classical and cost-effective method remains a reliable choice for large-scale synthesis. It typically involves the reaction of a 2-halopyridine with an organolithium or Grignard reagent to form a 2-pyridylmetal intermediate, which is then quenched with a trialkyl borate.
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful cross-coupling reaction that allows for the synthesis of boronic esters from aryl or vinyl halides.[2][3][4] This method is known for its mild reaction conditions and excellent tolerance of various functional groups.[4] The reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source, a palladium catalyst, and a base.[2][3]
Iridium-Catalyzed C-H Borylation
This modern approach offers an atom-economical and step-efficient route by directly converting a C-H bond on the pyridine ring to a C-B bond.[5][6] The regioselectivity of the borylation is often governed by steric factors of the substituents on the pyridine ring.[7][8] While powerful, catalyst choice and reaction optimization are crucial for achieving high selectivity and yield.
Data Presentation
The following tables summarize quantitative data for the different synthetic approaches, providing a basis for comparison.
Table 1: Comparison of Synthetic Methods for Pyridine-2-Boronic Acid Esters
| Method | Starting Material | Typical Reagents | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Halogen-Metal Exchange | 2-Bromopyridine | n-Butyllithium, Triisopropyl borate | - | - | THF/Toluene | -78 to -40 | 80-95 | [9] |
| Halogen-Metal Exchange | 2-Bromopyridine | Cyclohexylmagnesium chloride, Triisopropyl borate | - | - | Diethyl ether/THF | 0-25 | 24 | [10] |
| Miyaura Borylation | 2-Bromopyridine | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | Dioxane | 80 | 85 | [3] |
| Miyaura Borylation | 2-Chloropyridine | Bis(pinacolato)diboron | Pd(dba)₂/PCy₃ | KOAc | Dioxane | 80 | 78 | [3] |
| Iridium-Catalyzed C-H Borylation | 2-Substituted Pyridines | Pinacolborane (HBPin) | [Ir(cod)OMe]₂/dtbpy | - | Neat | 80 | Good to Excellent | [7][8] |
Yields are highly substrate-dependent and the values presented are representative examples.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of Pyridine-2-Boronic Acid Pinacol Ester via Halogen-Metal Exchange
This protocol is adapted from a procedure for the synthesis of 3-pyridylboronic acid and is applicable to the 2-pyridyl isomer with appropriate modifications.[9]
Materials:
-
2-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 2N solution
-
Pinacol
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-bromopyridine (1 equivalent) and triisopropyl borate (1.2 equivalents) dissolved in a mixture of anhydrous THF and toluene.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction by adding 2N HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude boronic acid.
-
To the crude boronic acid, add pinacol (1.1 equivalents) and toluene. Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
After completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of Pyridine-2-Boronic Acid Pinacol Ester via Miyaura Borylation
This protocol is a general procedure based on the Miyaura borylation reaction.[2][3][4]
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine or 2-chloropyridine)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(dba)₂ with a phosphine ligand)
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube, combine the 2-halopyridine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and the palladium catalyst (e.g., 3 mol% PdCl₂(dppf)).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80 °C for the specified time (monitor by TLC or GC-MS, typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 3: Isolation and Purification of Pyridine-2-Boronic Acid Esters
The purification of boronic esters can sometimes be challenging due to their potential for decomposition on silica gel.[11]
A. Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system, typically a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the specific compound.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
For sensitive compounds, using neutral alumina or silica gel treated with boric acid may prevent decomposition.[11][12]
B. Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., hexanes, heptane, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Visualizations
The following diagrams illustrate the general workflows for the preparation of pyridine-2-boronic acid esters.
Caption: Workflow for Halogen-Metal Exchange Method.
Caption: Workflow for Miyaura Borylation Method.
References
- 1. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
6-Methylpyridine-2-boronic Acid: A Versatile Building Block for Advanced Chemical Sensors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methylpyridine-2-boronic acid is emerging as a significant molecular component in the design and fabrication of sophisticated chemical sensors. Its inherent ability to reversibly bind with 1,2- and 1,3-diols makes it a prime candidate for the selective recognition of saccharides and other biologically relevant molecules. This attribute, combined with the structural features of the 6-methylpyridine backbone, allows for the development of both fluorescent and electrochemical sensors with tailored specificities and sensitivities. This document provides an overview of its applications in chemical sensing, detailed experimental protocols for sensor fabrication, and visual representations of the underlying scientific principles. While this compound is recognized as a valuable building block for creating sensors for sugars and various biomolecules, the following sections will delve into the established principles and representative methodologies that guide its use in this innovative field.[1]
Principle of Sensing
The functionality of sensors based on this compound hinges on the reversible covalent interaction between the boronic acid moiety and compounds containing diol groups, such as sugars. This interaction leads to the formation of a cyclic boronate ester. The formation of this complex alters the electronic properties of the molecule, which can be transduced into a measurable optical or electrical signal.
Signaling Pathways
The binding of an analyte to this compound can trigger a response through several mechanisms, most notably through changes in fluorescence or electrochemical properties.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Pyridine Boronic Acids
Welcome to our dedicated technical support guide for overcoming challenges in Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids. This resource is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving high yields and purity in these often-recalcitrant couplings. The unique electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, introduce specific obstacles not typically encountered with standard aryl boronic acids. This guide provides in-depth, field-proven insights and actionable solutions to diagnose and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction has very low or no conversion of the starting materials.
Question: I've set up my Suzuki coupling with a pyridine boronic acid, but I'm seeing mostly unreacted starting materials. What are the likely causes and how can I fix this?
Answer: This is a common and frustrating issue, often pointing to problems with the catalytic cycle. The primary culprits are typically catalyst deactivation or inhibition, or suboptimal reaction conditions for these challenging substrates.
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming a stable, inactive complex.[1][2][3] This is particularly problematic with 2-substituted pyridines, a phenomenon often dubbed the "2-pyridyl problem".[1][3][4]
-
Inefficient Oxidative Addition: If you are using an aryl chloride, the oxidative addition step can be particularly slow due to the strong C-Cl bond.[2][5]
-
Solution: Switch to a more reactive aryl bromide or iodide if your synthesis allows. Alternatively, use a more active catalyst system, such as a palladacycle precatalyst, in combination with a strong base like potassium phosphate (K₃PO₄).[2] Increasing the reaction temperature can also help overcome the activation energy barrier, but must be balanced against the risk of side reactions.[2]
-
-
Poor Catalyst Quality or Inactivity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to the active form under your reaction conditions.[2][6]
Issue 2: I'm observing significant formation of a byproduct that is my pyridine without the boronic acid group.
Question: My main byproduct appears to be the result of the boronic acid group being replaced by a hydrogen atom. What is this side reaction and how can I prevent it?
Answer: You are observing protodeboronation, a major decomposition pathway for boronic acids, especially electron-deficient heteroaromatic ones like pyridine boronic acids.[8][9][10][11] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming your nucleophile and reducing the yield of your desired product.[9]
Potential Causes & Solutions:
-
Inherent Instability of Pyridine Boronic Acids: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation.[8][9][10] Under neutral pH conditions, 2-pyridineboronic acid can form a highly reactive zwitterionic intermediate that rapidly fragments.[9][11]
-
Solution 1: Use a More Stable Boronic Acid Derivative. This is the most effective strategy. Instead of the free boronic acid, use a corresponding boronate ester (e.g., pinacol ester), an organotrifluoroborate salt, or an N-methyliminodiacetic acid (MIDA) boronate.[2][9][10] These derivatives are more stable and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing protodeboronation.[9][11]
-
Solution 2: Optimize Reaction Conditions.
-
Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried, as water can facilitate protodeboronation.[6][7]
-
Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strongly basic aqueous conditions can accelerate protodeboronation for some aryl boronic acids.[9][10] For pyridine boronic acids, however, moving away from neutral pH by adding either acid or base can surprisingly slow the decomposition of the zwitterionic intermediate.[9] A non-aqueous base like K₃PO₄ in an anhydrous solvent is often a good starting point.[3]
-
Temperature and Reaction Time: Use the lowest temperature and shortest reaction time that allow for reasonable conversion to minimize the time the boronic acid is exposed to decomposition-promoting conditions.[7]
-
-
Issue 3: I am getting a mixture of products, including a significant amount of bipyridine (homocoupling of my boronic acid).
Question: Besides my desired product, I'm isolating a symmetrical bipyridine. What causes this homocoupling and what can I do to suppress it?
Answer: The formation of a bipyridine byproduct is due to the homocoupling of your pyridine boronic acid. This side reaction is often promoted by the presence of oxygen or when the reduction of a Pd(II) precatalyst to the active Pd(0) is inefficient.[2][10]
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then participate in a catalytic cycle that leads to homocoupling.[6][7]
-
Solution: Rigorous exclusion of oxygen is paramount. Ensure your reaction flask is flame- or oven-dried. Solvents must be thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) for an extended period or by subjecting them to several freeze-pump-thaw cycles.[6][7] Maintain a positive pressure of an inert atmosphere throughout the reaction.
-
-
Inefficient Precatalyst Reduction: When using a Pd(II) precatalyst, two molecules of the boronic acid can be consumed to reduce it to Pd(0), resulting in the formation of a homocoupled byproduct.[10]
-
Solution: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this issue.[2] Alternatively, ensure your reaction conditions are optimized for the rapid and efficient reduction of your chosen Pd(II) precatalyst.
-
-
Ligand Choice: The choice of ligand can also influence the rate of homocoupling.
-
Solution: Bulky ligands can sterically hinder the formation of the intermediates required for the homocoupling pathway.[7]
-
Data & Protocols
Table 1: Recommended Starting Conditions for Challenging Pyridine Suzuki Couplings
| Parameter | Recommendation | Rationale |
| Boronic Reagent | Pinacol Ester or MIDA Boronate | Increased stability, minimizes protodeboronation.[2][9] |
| Palladium Source | Pd₂(dba)₃ or a Palladacycle Precatalyst | Provides active Pd(0) and can be more efficient for challenging substrates.[1][2] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that promote reductive elimination and prevent catalyst inhibition.[1][2] |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous) | Strong, non-nucleophilic bases often effective in challenging couplings.[1][2] |
| Solvent | 1,4-Dioxane, Toluene, or 2-MeTHF (anhydrous) | Anhydrous conditions are crucial to prevent protodeboronation.[1][7] |
| Temperature | 80–110 °C | Higher temperatures may be needed, but should be optimized to balance reaction rate and side reactions.[2][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and minimize homocoupling.[6][7] |
Protocol 1: General Procedure for Suzuki Coupling with a Pyridine Boronic Pinacol Ester
This protocol provides a robust starting point for the coupling of an aryl halide with a pyridine boronic pinacol ester. Optimization may be required for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridine boronic pinacol ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, pyridine boronic pinacol ester, and anhydrous base.
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Challenges
Diagram 1: The Suzuki-Miyaura Catalytic Cycle and Points of Failure
This diagram illustrates the key steps of the catalytic cycle and highlights where issues with pyridine substrates commonly arise.
Caption: The Suzuki cycle with common failure points for pyridine substrates.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your Suzuki coupling reaction.
Caption: A workflow to diagnose and solve common low-yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium Catalyst Deactivation in Pyridine Coupling Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing palladium catalyst deactivation during pyridine coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed coupling reactions involving pyridine substrates particularly challenging?
A1: The primary challenge stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes. This process, often called catalyst poisoning, can halt the catalytic cycle.[1] The issue is especially pronounced when the coupling site is adjacent to the nitrogen, a phenomenon known as the "2-pyridyl problem."[1]
Q2: What are the main ways a palladium catalyst can become deactivated in these reactions?
A2: The primary deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing the coordination of reactants or inhibiting key steps like oxidative addition and reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: The active Pd(0) catalyst can agglomerate into inactive palladium black, a common issue if the catalytic cycle is slow due to inhibition by the pyridine substrate.[1]
-
Reduction of Palladium(II) Oxide: In some cases, the deactivation is caused by the depletion of the active palladium(II) oxide species, which gets reduced during the reaction.[2]
-
Product/By-product Inhibition: The reaction products or by-products can also coordinate to the palladium center and inhibit its activity.[2]
Q3: How does the position of the leaving group or boronic acid on the pyridine ring affect the reaction?
A3: The position of the functional group on the pyridine ring significantly influences the reaction's success. 2-substituted pyridines are the most challenging due to the proximity of the nitrogen atom to the reaction site, which enhances its ability to poison the catalyst.[1][3] 3- and 4-substituted pyridines are generally less problematic as the nitrogen atom is further away, reducing its inhibitory effect.[3]
Q4: Can impurities in my reagents or solvents deactivate the catalyst?
A4: Yes, impurities are a common source of catalyst deactivation. Catalyst poisons can include compounds containing sulfur, as well as halides, cyanides, and other nitrogen-containing heterocycles.[3] It is crucial to use high-purity reagents and thoroughly degassed, anhydrous solvents to avoid introducing these contaminants.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during palladium-catalyzed pyridine coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] |
| Poor Reagent/Solvent Quality: Presence of water or other impurities is poisoning the catalyst.[4] | 1. Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried and handled under an inert atmosphere.[4] 2. Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.[4] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[4] | Strictly Exclude Oxygen: Use flame-dried glassware and thoroughly degas solvents by sparging with an inert gas or using freeze-pump-thaw cycles.[4] |
| Inefficient Pre-catalyst Reduction: If using a Pd(II) pre-catalyst, its reduction to the active Pd(0) state may be inefficient.[5] | Use a Pd(0) Source or a More Efficient Pre-catalyst System: This can minimize the amount of Pd(II) species present in the reaction mixture.[5] | |
| Protodeboronation of Pyridineboronic Acid | Presence of Water: Water can cleave the C-B bond of the boronic acid, especially with 2-pyridylboronic acids.[3][4] | 1. Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[4] 2. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[3][6] 3. Choose a Milder Base: A milder base might reduce the rate of protodeboronation.[3] |
| Formation of Palladium Black | Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the chance of agglomeration.[1] | Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle, such as using more effective ligands or optimizing the temperature.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Pyridine Substrate
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridineboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[5]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[5]
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).[6]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: Catalyst Stability Test
This protocol can be used to assess the stability of a palladium catalyst under specific reaction conditions.
-
Reaction Setup: Prepare a standard coupling reaction as described in Protocol 1.
-
Time-on-Stream Analysis: At regular intervals (e.g., every hour), carefully take a small aliquot of the reaction mixture under an inert atmosphere.
-
Analysis: Quench the aliquot and analyze it by a quantitative method (e.g., GC-MS or LC-MS with an internal standard) to determine the conversion to the desired product.
-
Data Evaluation: Plot the conversion as a function of time. A linear increase in conversion over time suggests a stable catalyst. A decrease in the reaction rate or a plateau in conversion before the starting material is fully consumed indicates catalyst deactivation.[7]
Visualizing Deactivation and Troubleshooting
// Nodes start [label="Low Yield or\nReaction Stalls", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Check for Catalyst Poisoning", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Verify Reagent/Solvent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; check_side_reactions [label="Investigate Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; solution_ligand [label="Switch to Bulky,\nElectron-Rich Ligand\n(e.g., SPhos, XPhos)", shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_precatalyst [label="Use a Well-Defined\nPre-catalyst", shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_anhydrous [label="Use Anhydrous\nReagents & Solvents", shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_degas [label="Thoroughly Degas Solvents", shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling\nObserved?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protodeboronation [label="Protodeboronation\nSuspected?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_no_oxygen [label="Strictly Exclude Oxygen", shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_boronic_ester [label="Use Boronic Ester\n(Pinacol, MIDA)", shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Yield", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; start -> check_reagents; start -> check_side_reactions;
check_catalyst -> solution_ligand [label="Pyridine coordination likely"]; check_catalyst -> solution_precatalyst [label="Inefficient activation"]; solution_ligand -> end; solution_precatalyst -> end;
check_reagents -> solution_anhydrous [label="Water present"]; check_reagents -> solution_degas [label="Oxygen present"]; solution_anhydrous -> end; solution_degas -> end;
check_side_reactions -> homocoupling; check_side_reactions -> protodeboronation;
homocoupling -> solution_no_oxygen [label="Yes"]; homocoupling -> protodeboronation [label="No"]; solution_no_oxygen -> end;
protodeboronation -> solution_boronic_ester [label="Yes"]; solution_boronic_ester -> end; } A troubleshooting workflow for low-yield pyridine coupling reactions.
// Nodes active_catalyst [label="Active Pd(0) Catalyst", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; poisoning [label="Catalyst Poisoning", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; agglomeration [label="Agglomeration", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Oxidation", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inactive_complex [label="Inactive Pd-Pyridine Complex", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; pd_black [label="Palladium Black", shape=box, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"]; inactive_pd_II [label="Inactive Pd(II) Species", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; pyridine [label="Pyridine Substrate", shape=invhouse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxygen [label="Oxygen", shape=invhouse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; slow_kinetics [label="Slow Catalytic Cycle", shape=invhouse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges active_catalyst -> poisoning [label="Coordination"]; pyridine -> poisoning; poisoning -> inactive_complex;
active_catalyst -> agglomeration [label="Aggregation"]; slow_kinetics -> agglomeration; agglomeration -> pd_black;
active_catalyst -> oxidation [label="Reaction with O2"]; oxygen -> oxidation; oxidation -> inactive_pd_II; } Major pathways for palladium catalyst deactivation in pyridine coupling.
References
How to minimize protodeboronation of 6-Methylpyridine-2-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize protodeboronation of 6-Methylpyridine-2-boronic acid during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on preventing its degradation through protodeboronation.
Issue 1: Low yield of the desired cross-coupling product and formation of 6-methylpyridine.
This is a classic symptom of significant protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2]
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Switch to a weaker base.[1] | Strong bases can accelerate the rate of protodeboronation.[3] Milder bases create a less harsh environment, slowing the undesired C-B bond cleavage. |
| Examples: K₃PO₄, Cs₂CO₃, KOAc, CsF[1] | ||
| Temperature | Lower the reaction temperature. | Protodeboronation, like most reactions, is temperature-dependent. Running the reaction at the lowest effective temperature can favor the desired cross-coupling over the degradation pathway. |
| Solvent | Use anhydrous conditions where possible. | Water is a proton source for protodeboronation. Minimizing water content can suppress this side reaction. |
| Boronic Acid Form | Convert the boronic acid to a more stable derivative. | Boronic esters (e.g., pinacol esters) or organotrifluoroborates are generally more stable than the corresponding boronic acid.[4][5] |
| Examples: this compound pinacol ester, Potassium (6-methylpyridin-2-yl)trifluoroborate. | ||
| Catalyst System | Employ a highly active palladium catalyst and appropriate ligand. | A more efficient catalyst can accelerate the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation reaction.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2][4] For this compound, this results in the formation of 6-methylpyridine, consuming the starting material and reducing the yield of the desired product. Heteroaromatic boronic acids, particularly those with a nitrogen atom adjacent to the boronic acid group like 2-pyridyl boronic acids, are known to be particularly susceptible to this reaction.[2][5][6]
Q2: How does pH affect the stability of this compound?
The pH of the reaction medium is a critical factor.[4] For basic heteroaromatic boronic acids like 2-pyridine boronic acid, a zwitterionic species can form under neutral pH conditions, which can be highly reactive towards protodeboronation.[2] Both strongly acidic and strongly basic conditions can also promote protodeboronation, though the mechanism may differ.[2][4] The optimal pH for stability is often substrate-specific, but for Suzuki-Miyaura coupling, the use of mild bases is generally recommended to minimize base-catalyzed protodeboronation.
Q3: What are boronic esters and how do they help prevent protodeboronation?
Boronic esters are formed by reacting a boronic acid with a diol, such as pinacol or neopentyl glycol.[5] These esters protect the boronic acid functionality. They are generally more stable and less prone to protodeboronation than the free boronic acids.[7] In Suzuki-Miyaura reactions, the active boronic acid can be slowly released from the ester under the reaction conditions, maintaining a low concentration of the more sensitive free boronic acid and thus minimizing its decomposition.[1][8]
| Boron Reagent | Relative Stability | General Recommendation for Use |
| Boronic Acid | Lower | Use with optimized, mild conditions for robust substrates. |
| Pinacol Boronate Ester | Higher | A good first choice for protecting the boronic acid functionality. |
| MIDA Boronate Ester | High | Recommended for challenging couplings where protodeboronation is a significant issue, utilizing a "slow-release" strategy.[1][2] |
| Organotrifluoroborate | High | Acts as a stable protected form of the boronic acid, also employing a "slow-release" mechanism.[4] |
Q4: Can you provide a general experimental protocol to minimize protodeboronation in a Suzuki-Miyaura coupling with a derivative of this compound?
Yes, the following protocol using a pinacol ester is a good starting point. Optimization may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling:
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
This compound pinacol ester (1.2 - 1.5 eq.)
-
Base: K₃PO₄ (2.0 - 3.0 eq.)
-
Catalyst: A suitable Pd catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Solvent: Anhydrous and degassed 1,4-dioxane or a mixture of toluene and water (e.g., 10:1).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the boronic ester, the base, and the catalyst.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at a moderate temperature (e.g., 80-100 °C). The lowest effective temperature should be determined empirically.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Improving the reactivity of 2-chloropyridines in Suzuki reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of the less reactive 2-chloropyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Suzuki coupling reaction with a 2-chloropyridine resulting in a low or no yield?
A1: Low or no product formation is a common challenge when working with 2-chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1][2] This reduced reactivity is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][3] Several factors can contribute to poor yields:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[3]
-
Substrate Reactivity: 2-Chloropyridines are significantly less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, making the oxidative addition step challenging.[3]
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for the C-Cl bond activation.[1]
-
Inappropriate Reaction Conditions: The base, solvent, and temperature all play critical roles and must be optimized for these challenging substrates.[1][2]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[1]
Q2: My 2-chloropyridine substrate appears to be unreactive. What specific adjustments can I make to improve the coupling?
A2: Given the lower reactivity of 2-chloropyridines, highly active catalyst systems and optimized conditions are often necessary.[3] Consider the following modifications:
-
Employ Specialized Ligands: Utilize bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][2][3] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[3]
-
Increase Reaction Temperature: Higher temperatures, typically in the range of 80-120 °C, can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][2][3] Microwave irradiation can also be a powerful tool to rapidly achieve and maintain higher temperatures.[1]
-
Select an Appropriate Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][3]
Q3: What are the most common side reactions in the Suzuki coupling of 2-chloropyridines, and how can they be minimized?
A3: The two most prevalent side reactions are protodeboronation and homocoupling.[3]
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom. This is particularly an issue with aqueous bases.[3] To minimize this, consider using anhydrous solvents, a weaker or less nucleophilic base, or more stable boronic esters (e.g., pinacol esters).[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[3] To reduce homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.[3]
Q4: How do I choose the right base for my reaction?
A4: The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3] The choice of base can significantly impact the reaction yield.[3]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[3]
-
For Challenging Couplings: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive 2-chloropyridines.[1][2][3]
-
Optimization: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system. Screening different bases is a recommended optimization step.[3]
Q5: Is it possible to run the Suzuki coupling of 2-chloropyridines under aerobic conditions?
A5: It is strongly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[3] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which leads to catalyst deactivation and promotes side reactions like the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[1][3] Ensure all solvents are thoroughly degassed before use.[1]
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki Coupling of 2-Chloropyridines
| Catalyst System | Catalyst Loading | Key Advantages |
| Pd(OAc)₂ / SPhos or XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; the bulky ligand prevents catalyst deactivation.[3] |
| Pd(PEPPSI)-IPr (NHC Ligand) | 1-3% | Highly active for C4-selective coupling of dichloropyridines.[3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides.[3] |
| Pd(PPh₃)₄ | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[3] |
Table 2: Common Bases and Solvents for Suzuki Coupling of 2-Chloropyridines
| Base | Solvent System | Typical Temperature (°C) | Yield | Notes |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Varies | A common and effective base.[2] |
| K₃PO₄ | 1,4-Dioxane | 80-110 | Good to Excellent | Often provides good yields, especially for challenging couplings.[2] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | A strong base, effective for difficult couplings.[1][3] |
| LiOᵗBu | Toluene/H₂O | 100 | Varies | A strong base, effective for exhaustive coupling of polychlorinated pyridines.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[4]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[3][4]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[4]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low yields.
Caption: Decision tree for selecting key reaction components.
References
Technical Support Center: 6-Methylpyridine-2-boronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of 6-Methylpyridine-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification methods for this compound and related arylboronic acids include:
-
Recrystallization: Effective for removing minor impurities if a suitable solvent system is found. Common solvents include hot water, ethanol, or mixtures like ethyl acetate/hexanes.[1][2]
-
Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid group. The compound is dissolved in an organic solvent, treated with an aqueous base to form the water-soluble boronate salt, and after separating the layers, the pure boronic acid is regenerated by acidification.[1]
-
Column Chromatography: Silica gel is commonly used, but challenges such as streaking and product retention can occur due to the compound's polarity.[1] Neutral alumina can sometimes be a better alternative.
-
Purification via Boronate Ester: The compound can be converted to its pinacol ester, which is typically less polar and more crystalline, facilitating purification by chromatography or recrystallization. The purified ester is then hydrolyzed back to the boronic acid.[3]
-
Adduct Formation: Derivatization with diethanolamine can form a stable, crystalline adduct that precipitates and can be easily separated. The boronic acid is then liberated by treatment with acid.[2]
Q2: What are the typical impurities found after synthesizing this compound?
A2: Common impurities may include unreacted starting materials (e.g., 6-bromo-2-methylpyridine), palladium catalyst residues, homocoupled byproducts, and boronic acid anhydrides (boroxines). If the synthesis involves the hydrolysis of a boronate ester, residual ester or the corresponding diol (e.g., pinacol) may also be present.
Q3: How should this compound be stored to prevent degradation?
A3: this compound is a white solid that should be stored in a cool, dry place.[4] Recommended storage temperatures are between 0°C and 8°C to minimize degradation and anhydride formation.[4]
Q4: Can column chromatography be used for purification? What are the challenges?
A4: Yes, but it can be challenging. Boronic acids are known to be "sticky" on silica gel, often leading to poor separation, streaking, and low recovery.[1] This is due to their polarity and potential for strong interactions with the silica surface. Using a mobile phase containing a small amount of a polar solvent like methanol or a modifier like acetic acid can sometimes improve results, but care must be taken to avoid deboronation.[1]
Troubleshooting Guide
Q: My compound appears as multiple spots or a streak on the TLC plate. What is happening?
A: This is a common issue with boronic acids and can be attributed to the formation of cyclic trimeric anhydrides, known as boroxines. This equilibrium between the acid and its anhydride can result in multiple spots or streaking on a TLC plate. To confirm this, you can try adding a drop of water or a polar protic solvent to the sample before spotting, which can help break up the boroxine and result in a single spot.
Q: I am getting a low yield after silica gel column chromatography. Where did my product go?
A: Low recovery from silica gel columns is a frequent problem.[1] The polar boronic acid group can bind irreversibly to the acidic silica surface.
-
Troubleshooting Steps:
-
Consider switching to a less acidic stationary phase, such as neutral alumina.[1]
-
Try a different purification method, such as acid-base extraction or recrystallization, which often give better yields for polar boronic acids.[1]
-
If you must use silica, consider flushing the column with a more polar solvent mixture (e.g., 5-10% methanol in dichloromethane) after your product has supposedly eluted to recover any retained material.
-
Q: My NMR spectrum looks complex and doesn't match the expected structure perfectly. Why?
A: The complexity often arises from the presence of boroxine anhydrides in equilibrium with the monomeric boronic acid. This can lead to broadened peaks or the appearance of multiple sets of signals. Adding a few drops of D₂O or CD₃OD to your NMR tube can often simplify the spectrum by shifting the equilibrium back to the monomeric form.
Q: After purification, my Suzuki-Miyaura coupling reaction is not working well. What could be the cause?
A: The purity of the boronic acid is critical for successful cross-coupling reactions.
-
Potential Causes & Solutions:
-
Residual Base/Acid: If you used an acid-base extraction, ensure all residual acid or base is removed, as it can neutralize the base needed for the catalytic cycle. Wash thoroughly with water and brine during workup.
-
Deboronation: Your purification method (e.g., prolonged exposure to acidic or basic conditions, or aggressive chromatography) may have caused deboronation, leading to an inactive reagent. Re-check the purity of your material.
-
Anhydride Formation: While boroxines are generally active in Suzuki couplings, their different physical properties might affect reaction kinetics. Ensure your material is fully dissolved in the reaction solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Pros | Cons |
| Recrystallization | >98% | Simple, cost-effective, scalable. | Finding a suitable solvent can be difficult; may not remove closely related impurities.[1] |
| Acid-Base Extraction | >99% | Highly effective for removing non-acidic impurities; high recovery.[1] | Requires handling of acids and bases; can be time-consuming for large scales. |
| Silica Gel Chromatography | Variable (90-98%) | Good for separating compounds with different polarities. | Low recovery, product streaking, potential for deboronation on acidic silica. |
| Purification via Pinacol Ester | >99% | Ester is less polar and easier to handle/purify; often avoids chromatography of the final acid.[3] | Adds two synthetic steps (esterification and hydrolysis) to the overall process. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral organic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Extraction: Add an equal volume of a cold, aqueous base (e.g., 1 M NaOH or Na₂CO₃). Shake the funnel vigorously for 1-2 minutes. The boronic acid will deprotonate to form the sodium boronate salt, which is soluble in the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with the aqueous base to ensure complete transfer of the product.
-
Washing (Optional): Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a cold, aqueous acid (e.g., 1 M HCl) while stirring until the pH is acidic (pH ~2-3), which will cause the pure boronic acid to precipitate as a white solid.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with cold deionized water to remove any inorganic salts, followed by a cold, non-polar organic solvent (e.g., hexanes) to aid in drying.
-
Drying: Dry the purified product under a high vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude material in a test tube. Add a small amount of a potential solvent (e.g., water, ethanol, or an ethyl acetate/hexane mixture) and heat until the solid dissolves.
-
Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to the crude material to fully dissolve it.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator (0-4°C).[2]
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry under a vacuum.
Mandatory Visualization
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification via acid-base extraction.
References
Identifying common side reactions with 6-Methylpyridine-2-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Methylpyridine-2-boronic acid. The focus is on identifying and mitigating common side reactions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1] Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 6-methylpyridine.[2][3] Homocoupling results in the formation of a symmetrical biaryl, in this case, 6,6'-dimethyl-2,2'-bipyridine, from the coupling of two molecules of the boronic acid.[4]
Q2: Why is this compound particularly susceptible to protodeboronation?
A2: As a 2-pyridylboronic acid, this compound is prone to protodeboronation due to the basic nitrogen atom in the pyridine ring.[3][5] This can lead to the formation of a zwitterionic species under neutral pH conditions, which can readily undergo unimolecular fragmentation of the carbon-boron bond.[3] The presence of water or other protic solvents in the reaction mixture is a primary driver of this side reaction.[6]
Q3: What are the primary causes of homocoupling of this compound?
A3: Homocoupling is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[4] Rigorous exclusion of oxygen is therefore critical.[7]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) species.[1][4] This is often more significant at the beginning of the reaction.
Troubleshooting Guide
Issue 1: Significant formation of 6-methylpyridine (protodeboronation byproduct)
Q: My reaction is showing a significant amount of 6-methylpyridine byproduct. How can I minimize protodeboronation?
A: Protodeboronation is a common issue with 2-pyridylboronic acids.[5] Here are several strategies to mitigate this side reaction:
-
Use of a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[6] Consider switching to a weaker, non-hydroxide base.
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[6]
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect the C-B bond from premature cleavage.[7][8] These stable derivatives can then release the boronic acid slowly in situ under the reaction conditions.[3][8]
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize the rate of protodeboronation.[7]
Issue 2: High levels of 6,6'-dimethyl-2,2'-bipyridine (homocoupling byproduct)
Q: I am observing a significant amount of the homocoupled product in my reaction mixture. What steps can I take to reduce it?
A: Homocoupling can compete with the desired cross-coupling reaction. The following troubleshooting steps can be implemented:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[7][9]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.[6]
-
Choice of Palladium Source: While Pd(II) precatalysts are common, they can promote homocoupling during the initial stages of the reaction.[4] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, may reduce this initial homocoupling.
-
Optimize Reaction Kinetics: If the desired cross-coupling is slow, homocoupling can become more competitive.[7] Optimizing the catalyst, ligand, and base to accelerate the main reaction can consequently reduce the extent of homocoupling.
Data Presentation
Table 1: Impact of Base Selection on Side Reactions
| Base Class | Examples | Impact on Protodeboronation | Impact on Homocoupling | Recommendations |
| Strong Hydroxide Bases | NaOH, KOH | High risk, especially in aqueous media[6] | Can promote catalyst decomposition | Generally not recommended for this substrate |
| Carbonate Bases | K₂CO₃, Cs₂CO₃ | Moderate risk[7] | Generally well-tolerated | A common starting point for optimization |
| Phosphate Bases | K₃PO₄ | Can be effective, but may still promote protodeboronation[6] | Generally well-tolerated | Often used in more challenging couplings |
| Fluoride Bases | KF, CsF | Lower risk, often a good choice to suppress protodeboronation[6][10] | Low impact | Recommended when protodeboronation is a major issue |
Table 2: Impact of Solvent Selection on Side Reactions
| Solvent Type | Examples | Impact on Protodeboronation | Impact on Homocoupling | Recommendations |
| Protic Solvents | H₂O, EtOH | High risk due to proton availability[6] | Can increase oxygen solubility if not properly degassed | Use in minimal, controlled amounts, or as a co-solvent with rigorous degassing |
| Aprotic Polar Solvents | DMF, Dioxane, THF | Lower risk in anhydrous form[10] | Requires thorough degassing to remove dissolved oxygen | Commonly used, ensure anhydrous grade and proper degassing |
| Aprotic Nonpolar Solvents | Toluene | Lower risk in anhydrous form | Requires thorough degassing | Often used in combination with a polar co-solvent |
Mandatory Visualization
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base and Solvent Systems for Pyridine Suzuki Coupling
Welcome to the Technical Support Center for Pyridine Suzuki Coupling. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cross-coupling reaction. Pyridine moieties are ubiquitous in pharmaceuticals, making their synthesis via Suzuki coupling a critical process. However, the inherent Lewis basicity of the pyridine nitrogen presents unique challenges, often leading to catalyst inhibition and low reaction yields.[1]
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common experimental hurdles and optimize your synthetic routes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to resolving common problems encountered during pyridine Suzuki coupling reactions.
Question 1: My reaction yield is consistently low or the reaction fails to go to completion. What are the likely causes and how can I improve it?
Low yields in pyridine Suzuki couplings are a frequent issue, often stemming from the pyridine nitrogen's ability to coordinate with the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[1][2][3] Here’s a systematic approach to troubleshooting:
-
Catalyst System Evaluation: The choice of palladium precursor and ligand is paramount.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for heteroaryl couplings as they can stabilize the palladium catalyst and sterically hinder coordination from the pyridine nitrogen.[2][3]
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[2]
-
Pre-catalysts: Consider using modern pre-catalysts, like the Buchwald G3 pre-catalysts, which can generate a more active and stable catalytic species.[2]
-
-
Base Selection is Critical: The base plays a crucial role in activating the boronic acid for transmetalation.[3][4]
-
Screening Bases: The optimal base is highly substrate-dependent. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often effective and should be screened.[2][3]
-
Anhydrous Conditions: If protodeboronation is a suspected side reaction, consider using a non-aqueous base like K₃PO₄ in an anhydrous solvent.[1]
-
-
Solvent System Optimization: The solvent must solubilize all reaction components and be compatible with the catalytic system.
-
Common Solvents: Toluene, dioxane, and THF are frequently used.[5]
-
The Role of Water: Interestingly, the addition of water can sometimes be beneficial, potentially by aiding the dissolution of inorganic bases and influencing the transmetalation step.[6] However, for substrates prone to protodeboronation, anhydrous conditions are preferable.[1][2]
-
-
Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions. A typical range for Suzuki couplings is 80–110 °C.[2][3] If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be aware that higher temperatures can also promote side reactions.[3]
-
Inert Atmosphere: Inadequate degassing can lead to oxygen contamination, which deactivates the catalyst and can promote side reactions like homocoupling.[1][2] Ensure your reaction setup is properly purged with an inert gas (e.g., argon or nitrogen).[3]
Question 2: I'm observing significant formation of side products. How can I identify and minimize them?
Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and purification challenges. The most common are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, a common issue with heteroaryl boronic acids.[2][7]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen or certain Pd(II) species.[3]
-
Dehalogenation: The replacement of the halide on the pyridine substrate with a hydrogen atom.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the optimization of pyridine Suzuki couplings.
Question 3: What is the fundamental role of the base in the Suzuki coupling reaction?
The base has multiple crucial roles in the Suzuki-Miyaura coupling mechanism:[5][8][9]
-
Activation of the Boronic Acid: The primary function of the base is to activate the organoboron species. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[3][8][9] This increased nucleophilicity is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[3][4][5]
-
Formation of the Palladium Complex: The base can also react with the palladium(II) halide complex to form a palladium-alkoxide or -hydroxide species, which may be involved in the catalytic cycle.[5]
-
Acceleration of Reductive Elimination: In some cases, the base has been shown to accelerate the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.[5]
Question 4: How do I select the optimal solvent system for my pyridine Suzuki coupling?
The choice of solvent can significantly impact reaction efficiency and selectivity. There is no single "best" solvent, and the optimal choice depends on the specific substrates and other reaction conditions.
-
Solubility: The primary consideration is ensuring that all reactants (pyridine halide, boronic acid/ester, base, and catalyst) are sufficiently soluble. Common aprotic solvents like dioxane, toluene, and tetrahydrofuran (THF) are often good starting points.[5]
-
Polarity and Water Content:
-
The use of polar aprotic solvents can sometimes influence selectivity in cross-coupling reactions.[10]
-
The addition of water to organic solvents (e.g., dioxane/water mixtures) can be beneficial.[6][11] Water can increase the solubility of inorganic bases like K₂CO₃ and Na₂CO₃ and may facilitate the transmetalation step.[6]
-
However, for substrates sensitive to protodeboronation, anhydrous solvents are recommended.[1][2]
-
-
Green Solvents: For more environmentally friendly processes, consider exploring greener solvents like propylene carbonate.[10][12]
Data Presentation: Comparative Performance of Base/Solvent Systems
The following table summarizes typical yields for the Suzuki coupling of a model chloropyridine with an arylboronic acid under various base and solvent conditions. This data is illustrative and highlights the importance of screening.
| Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ (2.0) | Dioxane | 100 | High | Often a robust choice for challenging couplings.[3] |
| K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | Good to High | Aqueous base can improve solubility and rate.[6][11] |
| Cs₂CO₃ (2.0) | Toluene | 110 | Good | Effective, particularly for difficult substrates.[2][13] |
| Na₂CO₃ (2.0) | DMF | 100 | Moderate | A common and cost-effective option. |
| Et₃N (3.0) | THF | 80 | Low to Moderate | Organic bases are sometimes less effective than inorganic counterparts.[13] |
Note: Yields are generalized and highly dependent on the specific substrates, ligand, and catalyst used.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[14]
-
Palladium pre-catalyst (e.g., SPhos-G3, 1-3 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 0.1-0.2 M)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add the chloropyridine, arylboronic acid, base, and a magnetic stir bar.[14]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[3]
-
Reagent Addition: Add the palladium pre-catalyst and the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A workflow for troubleshooting low yields in pyridine Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Addressing challenges with unstable 2-pyridyl boronic acids in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unstable 2-pyridyl boronic acids and their derivatives in synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving 2-pyridyl boronic acids and their surrogates.
Question 1: Why is my Suzuki-Miyaura coupling reaction with a 2-pyridyl boronic acid resulting in a low yield?
Answer:
Low yields in Suzuki-Miyaura couplings involving 2-pyridyl boronic acids are a common challenge and can be attributed to several factors:
-
Inherent Instability: 2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3][4][5][6] This decomposition pathway competes with the desired cross-coupling reaction, leading to reduced yields.[1][6] The instability is exacerbated by factors such as heat, base, and the presence of a palladium catalyst.[1]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation and slowing down the catalytic cycle.[7]
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives, including 2-pyridyl boronic acids, can exhibit a relatively slow rate of transmetalation, a key step in the Suzuki-Miyaura coupling.[6]
-
Homocoupling: Self-coupling of the boronic acid to form bipyridine byproducts can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[7]
To address these issues, consider using stable surrogates like N-methyliminodiacetic acid (MIDA) boronates and optimizing reaction conditions.
Question 2: I'm observing significant protodeboronation of my 2-pyridyl boronic acid. How can I minimize this side reaction?
Answer:
Minimizing protodeboronation is crucial for successful coupling reactions. Here are several strategies:
-
Use of Stable Surrogates: The most effective strategy is to use an air-stable surrogate for the 2-pyridyl boronic acid. 2-Pyridyl N-methyliminodiacetic acid (MIDA) boronate is a highly recommended alternative.[1][8] These compounds are typically crystalline, free-flowing solids that are stable on the benchtop for extended periods.[8][9] Other surrogates include trifluoroborate salts, diethanolamine adducts, and sterically bulky boronic esters.[1]
-
"Slow-Release" Strategy: When using MIDA boronates, a "slow-release" cross-coupling strategy is highly effective.[1][8][10] Under specific conditions (e.g., mild base and a protic co-solvent), the MIDA boronate undergoes in-situ hydrolysis to slowly generate the reactive boronic acid.[8] This keeps the concentration of the unstable boronic acid low throughout the reaction, favoring the desired cross-coupling over decomposition.[4][10]
-
Reaction Condition Optimization:
-
Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid, strong bases can accelerate protodeboronation.[2] Potassium phosphate (K₃PO₄) is often an effective choice for challenging couplings.[7]
-
Solvent System: For 2-pyridyl MIDA boronates, a mixture of DMF and isopropyl alcohol (IPA) has been found to be advantageous over aqueous solvent systems.[8][11]
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote side reactions like homocoupling.[7]
-
Below is a workflow to guide your troubleshooting process for low yields and protodeboronation.
Question 3: My coupling reaction with a 2-pyridyl MIDA boronate is still inefficient, even with standard "slow-release" conditions. What further optimizations can I try?
Answer:
While standard "slow-release" conditions are a good starting point, couplings with 2-pyridyl MIDA boronates can be particularly challenging and often require further modification.[8] Here are key optimization strategies:
-
Copper(II) Acetate Additive: The addition of a substoichiometric amount of copper(II) acetate (Cu(OAc)₂) has been shown to be highly beneficial for the cross-coupling of 2-pyridyl MIDA boronates, especially with challenging aryl chlorides.[8][11]
-
Solvent System: As mentioned, a solvent system of DMF/IPA is often superior to aqueous systems for these specific couplings.[8][11] The use of other alcohols like isopropanol can be more effective than water as a cosolvent.[8]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos), can improve reaction efficiency.[7] These ligands help stabilize the palladium catalyst and promote the oxidative addition step.[7]
-
Diethanolamine (DEA) Additive: In some cases, the addition of diethanolamine (DEA) has been shown to significantly increase reaction yields, potentially by facilitating the formation of a more reactive boronate or copper intermediate.[8]
The following decision tree can help in selecting the appropriate reaction components for challenging couplings.
Data Summary
The following table summarizes the stability of various boronic acids and the efficiency of their cross-coupling reactions, highlighting the advantages of using MIDA boronates.
| Boronic Acid/MIDA Boronate | Stability on Benchtop (15 days for Boronic Acid, 60 days for MIDA Boronate) | Cross-Coupling Yield with 4-chlorotoluene (Boronic Acid) | Cross-Coupling Yield with 4-chlorotoluene (MIDA Boronate under slow-release) |
| 2-Furan | <5% | 59% | 94% |
| 2-Thiophene | >95% | 85% | 96% |
| 2-Pyrrole | <5% | 10% | 76% |
| 2-Pyridine | Notoriously unstable | Difficult to couple | Good to excellent yields with modified conditions |
| Vinyl | <5% | 20% | 85% |
| Cyclopropyl | <5% | 31% | 89% |
Data adapted from studies on the stability and reactivity of boronic acids and their MIDA boronate derivatives.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Pyridyl MIDA Boronate
This protocol is based on the direct transligation of trialkoxyborate salts with MIDA at elevated temperatures.[9]
-
Preparation of Lithium Triisopropyl 2-Pyridylborate: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromopyridine in anhydrous THF. Cool the solution to -78 °C.
-
Add n-butyllithium dropwise and stir for 30 minutes at -78 °C.
-
Add triisopropyl borate dropwise and allow the reaction to warm to room temperature overnight.
-
Transligigation with MIDA: In a separate flask, suspend N-methyliminodiacetic acid (MIDA) in anhydrous DMSO.
-
Add the freshly prepared solution of lithium triisopropyl 2-pyridylborate to the MIDA suspension.
-
Heat the reaction mixture to 80-100 °C and monitor by NMR until the reaction is complete.
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up. The product can be purified by silica gel chromatography. 2-Pyridyl MIDA boronate is a crystalline solid that is stable to chromatography.[9]
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is a general procedure for challenging couplings and should be optimized for specific substrates.[8]
-
Reaction Setup: To a dry reaction vial, add the aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), potassium phosphate (K₃PO₄, 5.0 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 5 mol%), and copper(II) acetate (Cu(OAc)₂, 50 mol%).
-
Solvent Addition: Add degassed N,N-dimethylformamide (DMF) and isopropyl alcohol (IPA) in a 4:1 ratio to achieve the desired concentration (e.g., 0.125 M).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of 2-pyridyl boronic acids?
A1: The primary reason for the instability of 2-pyridyl boronic acids is their high susceptibility to protodeboronation.[2][3][4][6] This process, where the C-B bond is cleaved by a proton source, is particularly rapid for 2-pyridyl boronic acids compared to their 3- and 4-pyridyl isomers.[2] Under neutral pH conditions, the 2-pyridyl boronic acid can exist as a zwitterion, which is believed to facilitate a unimolecular fragmentation of the C-B bond.[4]
Q2: Are there any alternatives to MIDA boronates for stabilizing 2-pyridyl boronic acids?
A2: Yes, while MIDA boronates are a highly effective and general solution, other derivatives have been developed to stabilize 2-pyridyl boronic acids. These include:
-
Potassium trifluoroborate salts: These are often more stable than the corresponding boronic acids, although some 2-heterocyclic derivatives can still be problematic.[1]
-
Diethanolamine (DEA) adducts: These can offer improved stability.[1]
-
Pinacol esters: 2-Pyridyl boronic esters generally exhibit greater stability than the corresponding acids.
-
Trialkoxyborate salts: These are often used as intermediates in the synthesis of other more stable derivatives.[6][9]
Q3: How should I store 2-pyridyl MIDA boronates?
A3: 2-Pyridyl MIDA boronates are known for their excellent benchtop stability.[1][8][9] They are typically highly crystalline, free-flowing solids that can be stored on the benchtop under air for extended periods (months to over a year) without detectable decomposition.[1][9] For long-term storage, it is still good practice to keep them in a tightly sealed container in a cool, dry place.
Q4: Can I use 2-pyridyl MIDA boronates with other cross-coupling reactions besides Suzuki-Miyaura?
A4: The primary application and development of 2-pyridyl MIDA boronates have been focused on the Suzuki-Miyaura cross-coupling reaction. Their utility in other cross-coupling reactions is an area of ongoing research. The principle of "slow-release" of the boronic acid could potentially be applied to other transformations that utilize boronic acids, provided the reaction conditions are compatible with the in-situ hydrolysis of the MIDA group.
Q5: What is the role of the copper additive in the coupling of 2-pyridyl MIDA boronates?
A5: The precise role of copper salts in promoting these challenging Suzuki-Miyaura couplings is multifaceted. It is proposed that copper may facilitate the transmetalation step, possibly through an initial C-B to C-Cu transmetalation to form a 2-pyridyl copper intermediate, which then undergoes transmetalation with the palladium(II) complex.[8] This alternative pathway can be more efficient than the direct transmetalation to palladium, especially for less reactive boronic acid derivatives.
The following diagram illustrates the proposed catalytic cycle involving a copper co-catalyst.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Strategies to prevent homocoupling byproducts in Suzuki reactions
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) react with each other to form a symmetrical biaryl byproduct.[1] This is undesirable because it consumes the starting material, which lowers the yield of the intended cross-coupled product.[1] Furthermore, it complicates the purification process due to the structural similarity between the homocoupled byproduct and the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A2: The formation of homocoupling byproducts is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) can then facilitate the coupling of two boronic acid molecules, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1][2][3] Therefore, rigorous exclusion of oxygen is a critical step to suppress this reaction pathway.[2][4]
-
Palladium(II)-Mediated Homocoupling: When a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), is used as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[2][3] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is fully established.[2]
References
Technical Support Center: Resolving Irreproducible Results in Suzuki Coupling Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering irreproducible results in Suzuki coupling experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue: Low or No Product Yield
Q1: My Suzuki coupling reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A1: Low or no yield in Suzuki coupling reactions can often be attributed to several key factors. A systematic evaluation of your reagents and reaction conditions is the first step in troubleshooting.[1]
-
Reagent Quality: The stability and purity of your boronic acid/ester, aryl halide, and base are critical. Boronic acids, in particular, can be susceptible to decomposition.[2][3] It is recommended to use fresh or properly stored reagents.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially when exposed to air, can be oxidized and lose activity. Phosphine ligands are also prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is crucial, as oxygen can deactivate the palladium catalyst.[1][4] The purity of the base is also important for consistent results.
-
Reaction Conditions: Inadequate temperature, insufficient reaction time, or improper mixing can all lead to low conversion.[5][6]
Q2: I suspect my catalyst is inactive. How can I confirm this and what are the potential causes?
A2: Catalyst deactivation is a common reason for failed Suzuki couplings. The appearance of a black precipitate, known as palladium black, is a visual indicator of catalyst agglomeration and deactivation.[7]
-
Cause 1: Presence of Oxygen: The active Pd(0) species is sensitive to oxidation. Inadequate degassing of the reaction mixture is a frequent cause of catalyst deactivation.[1][8]
-
Cause 2: Impurities: Trace impurities in starting materials or solvents, such as sulfur or other phosphorus compounds, can act as catalyst poisons.[7]
-
Cause 3: Incomplete Reduction of Pre-catalyst: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), the in-situ reduction to the active Pd(0) species may be inefficient under your reaction conditions.[5] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Q3: My starting materials are being consumed, but I'm not getting the desired product. What are the likely side reactions?
A3: Several side reactions can compete with the desired cross-coupling, leading to consumption of starting materials without the formation of the intended product.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom. This is often promoted by harsh basic conditions or elevated temperatures.[5][9] Using milder bases like K₃PO₄ or KF can help mitigate this issue.[5]
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen is a primary driver of boronic acid homocoupling.[1][8] Rigorous degassing is the most effective preventative measure.
-
Dehalogenation: The aryl halide can undergo reduction, where the halogen is replaced by a hydrogen atom. This can be caused by certain palladium hydride species that may form in the reaction mixture.[2][9]
Data Presentation: Key Reaction Parameters
The following table summarizes key quantitative parameters that can be optimized to improve the reproducibility and yield of Suzuki coupling reactions.
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 0.5 - 5 mol% | Higher loading may be needed for challenging substrates, but can increase cost and side reactions. |
| Ligand to Palladium Ratio | 1:1 to 4:1 | An appropriate ratio is crucial to stabilize the catalyst and promote the desired reactivity.[1] |
| Base Equivalents | 2 - 4 equivalents | The amount of base can influence both the rate of the desired reaction and the extent of side reactions like protodeboronation.[6] |
| Reaction Temperature | Room Temp. to 120°C | Higher temperatures can increase reaction rates but may also promote catalyst decomposition and side reactions.[4][6] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time and avoid product degradation.[4] |
Experimental Protocols
Standard Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction. Optimization of specific parameters may be necessary for different substrates.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Weigh the aryl halide (1.0 mmol), boronic acid or boronate ester (1.2 - 1.5 mmol), and base (e.g., K₂CO₃, 2.0 - 3.0 mmol) into the reaction flask.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the flask.
-
-
Reaction Setup:
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for irreproducible Suzuki coupling results.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Aryl Boronic Acids
Welcome to the technical support center for the purification of aryl boronic acids. As a cornerstone of modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of your aryl boronic acid is paramount to achieving high yields, reproducibility, and a clean reaction profile.[1] Impurities can poison catalysts, lead to unwanted side reactions, and complicate downstream processing.[1]
This guide provides field-proven insights and troubleshooting strategies for purification by recrystallization, a powerful technique for obtaining high-purity crystalline solids. We will delve into the causality behind experimental choices to empower you to solve challenges encountered at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude aryl boronic acids?
A1: Crude aryl boronic acids often contain several characteristic impurities. The most common is the corresponding boroxine , a cyclic trimer anhydride formed by the intermolecular dehydration of three boronic acid molecules.[2] This is often observed in NMR spectra as a broad signal. Another prevalent impurity is the protodeboronated arene , resulting from the cleavage of the C-B bond.[3][4] Depending on the synthetic route, residual starting materials, reagents, and boric acid may also be present.[2][4]
Q2: Why is recrystallization the go-to technique for purifying aryl boronic acids?
A2: Recrystallization is highly effective for three primary reasons. First, most aryl boronic acids are crystalline solids, making them ideal candidates for this technique. Second, the process exploits differences in solubility between the target compound and impurities at different temperatures, allowing for selective crystallization.[2] Third, and critically, using a solvent system containing water provides a simple and effective method to hydrolyze boroxine impurities back into the desired monomeric boronic acid, which can then crystallize in pure form.[2]
Q3: How do I select an appropriate solvent system for my specific aryl boronic acid?
A3: The ideal recrystallization solvent is one in which your aryl boronic acid is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
A good starting point is to use mixed solvent systems, which offer fine-tuned control over solubility. Aqueous systems (e.g., ethanol/water, acetone/water) are excellent choices, especially when boroxine contamination is suspected.[2] For less polar boronic acids, non-aqueous systems like ethyl acetate/heptane or dichloromethane/hexanes can be effective.[2][5][6]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization process.
Q4: My aryl boronic acid is "oiling out" instead of forming crystals. What is happening and how do I fix it?
A4: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of a solid.[7] This happens because the temperature of the solution is above the melting point of your compound at its current purity level. Impurities often depress the melting point, exacerbating this issue. An oil rarely forms pure crystals and tends to trap impurities.[7]
Causality & Solution:
-
The solution is too saturated: The compound is coming out of solution at too high a temperature.
-
High impurity load: Significant amounts of impurities can lower the melting point of the mixture.
-
Action: If the solution is colored, consider a charcoal treatment. After redissolving the oil in more hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[7]
-
-
Cooling is too rapid: Fast cooling doesn't give molecules enough time to orient into a crystal lattice.
-
Action: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to slow down the cooling rate.
-
Q5: After recrystallization, my product still appears impure. What went wrong?
A5: This typically indicates that impurities were trapped within the crystal lattice (occlusion) or the chosen solvent system was not selective enough.
Causality & Solution:
-
Crystallization was too rapid: When crystals form too quickly, impurities in the surrounding solution are trapped.[7]
-
Action: Repeat the recrystallization. Use slightly more hot solvent than the minimum required and ensure the solution cools slowly and without disturbance.[7]
-
-
Presence of Boroxines: If you did not use an aqueous solvent system, boroxine anhydrides may co-crystallize with your product.
-
Action: Perform a subsequent recrystallization using a solvent system containing water (e.g., ethanol/water). The water will hydrolyze the boroxine back to the boronic acid.[2]
-
-
Inappropriate Solvent Choice: The solvent may not effectively differentiate between your product and a key impurity.
-
Action: Screen other solvent systems. A mixed-solvent system often provides better selectivity than a single solvent.
-
Q6: I've cooled my solution, but no crystals have formed. What should I do?
A6: Lack of crystallization can be due to either excessive solvent use or a high degree of supersaturation where nucleation has not initiated.
Causality & Solution:
-
Too much solvent was used: The solution is not saturated enough for crystals to form even at low temperatures.
-
Action: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[7]
-
-
Failure to Nucleate: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
-
Action 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for nucleation.[7]
-
Action 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution to act as a seed crystal.
-
Action 3 (Cooling): Ensure the solution is thoroughly cooled in an ice bath.[2]
-
Q7: My recovery yield is disappointingly low. How can I improve it?
A7: A very low yield is almost always caused by using too much solvent, leaving a significant amount of your product dissolved in the mother liquor.[7]
Causality & Solution:
-
Excessive Solvent: The most common cause.
-
Action: Before discarding the mother liquor (the filtrate), try to concentrate it by boiling off some solvent and re-cooling to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
-
-
Premature Crystallization: Crystals may have formed during a hot filtration step and were discarded with the filter paper.
-
Action: Ensure the funnel and receiving flask are pre-heated during hot filtration to prevent the product from crashing out.
-
-
Extensive Washing: Washing the collected crystals with too much cold solvent, or with solvent that isn't cold enough, can dissolve a portion of the product.
-
Action: Wash the filter cake with a minimal amount of ice-cold solvent.
-
Q8: I suspect my aryl boronic acid is decomposing during heating. Is this possible and how can I prevent it?
A8: Yes, decomposition is a significant concern. The primary pathway is protodeboronation , where the C–B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[8][9] This process can be accelerated by heat, the presence of water, and acidic or basic conditions.[10][11] Sterically hindered and electron-rich aryl boronic acids are particularly susceptible.[10]
Causality & Solution:
-
Prolonged Heating: Extended time at high temperatures increases the rate of decomposition.
-
Action: Use the minimum amount of time necessary to dissolve the solid. Do not leave the solution boiling for an extended period.
-
-
Extreme pH: Protodeboronation can be rapid under strongly acidic or basic conditions.[12][10]
Data & Protocols
Solvent System Selection Guide
The following table provides general guidance on solvent selection for aryl boronic acid recrystallization.
| Solvent System | Polarity | Typical Use | Key Considerations |
| Water | High | Primary Solvent / Co-solvent | Excellent for hydrolyzing boroxines.[2] Suitable for polar boronic acids. |
| Ethanol/Water | High / Med | Mixed Solvent | Highly versatile and tunable system for a range of polarities. |
| Acetone/Water | High / Med | Mixed Solvent | Good alternative to ethanol/water. |
| Ethyl Acetate | Medium | Primary Solvent | Effective for moderately polar compounds.[5] |
| Dichloromethane | Medium | Primary Solvent | Can be used, but often in a mixed system with an anti-solvent.[2] |
| Heptane/Hexane | Low | Anti-solvent | Used to induce crystallization from a more polar solvent.[2] |
General Recrystallization Workflow
The following diagram illustrates the decision-making process during a typical recrystallization experiment.
Caption: General workflow for recrystallization with key troubleshooting checkpoints.
Experimental Protocol: Mixed-Solvent Recrystallization of an Aryl Boronic Acid
This protocol provides a step-by-step methodology for a typical purification.
-
Solvent Selection: Choose a solvent pair: a "soluble" solvent in which the compound is readily soluble, and an "anti-solvent" in which the compound is poorly soluble. (e.g., Ethanol and Water).
-
Dissolution: Place the crude aryl boronic acid in an Erlenmeyer flask with a stir bar. Add the "soluble" solvent (Ethanol) dropwise at room temperature until the solid just dissolves.
-
Induce Cloudiness: Add the "anti-solvent" (Water) dropwise until the solution becomes persistently cloudy. This indicates you are near the saturation point.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solution becomes clear again. Avoid vigorous boiling for extended periods to minimize the risk of protodeboronation.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[2]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent mixture (the same ratio used for crystallization).
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Advanced Strategy: Purification via Derivatization
Q9: I've tried multiple recrystallizations and my compound is still impure. Are there other options?
A9: For exceptionally difficult purifications, chemical derivatization can be a powerful strategy. One common method involves reacting the crude aryl boronic acid with diethanolamine.[3][13]
Mechanism & Workflow: The reaction forms a stable, crystalline diethanolamine boronate ester adduct, which often has very different solubility properties from the parent boronic acid and its impurities.[11][14] This adduct can be selectively crystallized and isolated in high purity. Subsequently, the pure adduct is hydrolyzed, typically under mild aqueous acidic conditions, to release the pure aryl boronic acid, which can then be isolated.[11]
Caption: Purification workflow using diethanolamine derivatization.
This method is particularly useful for removing impurities that have similar solubility profiles to the target boronic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. reddit.com [reddit.com]
- 14. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Methylpyridine-2-boronic Acid and 6-Methylpyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of coupling partners is a critical determinant in the success of palladium-catalyzed cross-coupling reactions. Pyridine-containing boronic acids are invaluable building blocks in the synthesis of pharmaceuticals and functional materials. However, the positional isomerism of the boronic acid group on the pyridine ring dramatically influences the reagent's stability and reactivity. This guide provides an objective comparison of the performance of 6-Methylpyridine-2-boronic acid and 6-Methylpyridine-3-boronic acid in the widely-used Suzuki-Miyaura cross-coupling reaction, supported by representative experimental data and detailed protocols.
Core Reactivity Differences: The "2-Pyridyl Problem"
The primary factor differentiating the reactivity of these two isomers is the proximity of the nitrogen atom to the boronic acid moiety. This compound is a prime example of a class of compounds susceptible to the "2-pyridyl problem," which encompasses two main challenges: inherent instability and potential catalyst inhibition.
This compound is notoriously unstable and prone to rapid protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3][4] This decomposition is particularly facile under neutral or weakly acidic/basic conditions (pH 4-8) and proceeds through a zwitterionic intermediate, a reaction pathway facilitated by the adjacent basic nitrogen atom.[1] This inherent instability can lead to low yields in Suzuki-Miyaura reactions as the boronic acid degrades before it can participate in the catalytic cycle. Furthermore, the lone pair of electrons on the pyridyl nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and reduced reaction efficiency.[1]
In contrast, 6-Methylpyridine-3-boronic acid is significantly more stable. The greater separation between the nitrogen atom and the boronic acid group means it is not susceptible to the same rapid protodeboronation pathway.[1] Consequently, 3-pyridyl boronic acids are generally more robust and reliable coupling partners in Suzuki-Miyaura reactions, exhibiting greater stability under typical reaction conditions.[1][5]
The presence of a methyl group at the 6-position in this compound can be advantageous compared to the unsubstituted 2-pyridylboronic acid. This steric hindrance is thought to partially block the coordination of the pyridyl nitrogen to the palladium center, which can mitigate catalyst inhibition and lead to improved reaction yields.[1]
Quantitative Performance Comparison
Below is a summary of representative Suzuki-Miyaura coupling reactions for each isomer. It is important to note that these are not from a head-to-head comparison and reaction conditions vary.
| Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | ~60% (estimated) | [5] |
| 6-Methylpyridine-3-boronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | 65% | [5] |
| Lithium triisopropyl(6-methylpyridin-2-yl)borate * | 4-Bromoanisole | Pd₂(dba)₃ / P(tBu)₃ | KF | Dioxane | 110 | 16 | 74% | [6] |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF | 95 | 2.5 | 90-95% | [7] |
*Note: Due to the instability of this compound, more stable boronate derivatives, such as lithium triisopropylborates, are often employed to achieve higher yields. The data for this derivative is included to illustrate a successful coupling strategy for the 2-pyridyl moiety.
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki-Miyaura cross-coupling of each boronic acid isomer with a model aryl bromide.
Protocol 1: Suzuki-Miyaura Coupling of this compound (using a stable boronate surrogate)
This protocol is adapted for the use of a more stable lithium triisopropylboronate, which can be generated in situ or prepared beforehand, to overcome the instability of the free boronic acid.
Materials:
-
2-Bromo-6-methylpyridine (for boronate preparation)
-
n-Butyllithium
-
Triisopropyl borate
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)
-
Palladium(0) catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., P(tBu)₃, 3-6 mol%)
-
Base (e.g., Potassium Fluoride (KF), 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Preparation of Lithium triisopropyl(6-methylpyridin-2-yl)borate: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromo-6-methylpyridine in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes, then add triisopropyl borate and allow the mixture to slowly warm to room temperature. The resulting solution of the boronate is used directly.
-
Reaction Setup: In a separate oven-dried Schlenk tube, add the aryl halide (1.0 equiv), palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the prepared solution of lithium triisopropyl(6-methylpyridin-2-yl)borate (1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 6-Methylpyridine-3-boronic Acid
Materials:
-
6-Methylpyridine-3-boronic acid (1.2 equiv)
-
Aryl Halide (e.g., 2-Bromopyridine, 1.0 equiv)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Sodium Carbonate [Na₂CO₃], 2.0 equiv)
-
Solvent mixture (e.g., 1,2-Dimethoxyethane (DME) and Water, 4:1)
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 6-methylpyridine-3-boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Dynamics
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity and Stability Comparison
Caption: Key differences in stability and reactivity between the two isomers.
Conclusion
The choice between this compound and 6-methylpyridine-3-boronic acid for Suzuki-Miyaura cross-coupling is dictated by their inherent chemical properties. While the 3-isomer is a stable and reliable reagent, the 2-isomer's propensity for protodeboronation and potential for catalyst inhibition necessitate special considerations, such as the use of more stable boronate surrogates and carefully optimized reaction conditions. For researchers in drug development and organic synthesis, understanding these nuances is crucial for the efficient and successful synthesis of complex pyridine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Boronic Acids, Pinacol Esters, and Trifluoroborates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is a critical determinant in the success of cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Among the most versatile reagents for these transformations are organoboron compounds. This guide provides an objective comparison of three principal classes of organoboron reagents: boronic acids, boronic acid pinacol esters, and potassium organotrifluoroborates, with a focus on their application in the widely-used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to facilitate the rational selection of the optimal reagent for specific synthetic challenges.
The Reactivity-Stability Trade-Off: A Core Consideration
The primary distinction between boronic acids, pinacol esters, and trifluoroborates lies in a fundamental trade-off between reactivity and stability.
Boronic acids are generally the most reactive of the three, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1]
Boronic acid pinacol esters offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity is paramount.[1] The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]
Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that can be stored indefinitely without special precautions.[3][4] This exceptional stability makes them highly attractive for routine use and for the preparation of compound libraries. Unlike their boronic acid and ester counterparts, these tetracoordinate boron species are less prone to protodeboronation, allowing for the use of near-stoichiometric amounts of the nucleophilic partner in cross-coupling reactions.[3] Their reactivity in Suzuki-Miyaura coupling is generally considered to be robust, often comparable to or, in some cases, exceeding that of boronic esters.
Quantitative Comparison of Performance in Suzuki-Miyaura Cross-Coupling
The following tables summarize representative quantitative data for the performance of boronic acids, their pinacol boronate esters, and potassium trifluoroborates in Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of Reaction Yields for Different Boron Reagents
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | 2-Furylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 12 | Challenging | [3] |
| 4-Bromobenzonitrile | Potassium 2-furyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 12 | 91 | [3] |
| 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 18 | 74 | [5] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 18 | 98 | |
| 4-Chlorotoluene | Phenylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 18 | 95 | |
| 4-Chlorotoluene | Potassium phenyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 24 | 92 | [6] |
Table 2: Stability Comparison
| Compound Type | Physical State | Stability to Air/Moisture | Purification | Storage |
| Boronic Acids | Often solids | Susceptible to oxidation and protodeboronation[1] | Recrystallization (can be difficult) | Requires inert atmosphere for long-term storage |
| Pinacol Esters | Often crystalline solids or oils | Generally stable[1] | Chromatography, distillation, or recrystallization[7] | Can be stored for extended periods under normal conditions[1] |
| Trifluoroborates | Crystalline solids | Highly stable, can be stored indefinitely[3][4] | Recrystallization or precipitation[3] | Standard laboratory conditions |
Logical Workflow for Reagent Selection
The choice of the appropriate boron reagent is dictated by the specific requirements of the synthetic problem at hand. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision tree for selecting the appropriate boron reagent.
General Experimental Workflow for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction follows a well-defined catalytic cycle. A general experimental workflow is depicted below.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using each class of boron reagent.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with a Potassium Alkyltrifluoroborate[8]
A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).[8] The tube is evacuated and backfilled with argon three times. Toluene (5 mL) and deionized water (0.5 mL) are then added.[8] The mixture is stirred and sparged with argon for 15 minutes.[8] In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %) are combined and then added to the reaction mixture under a positive pressure of argon.[8] The Schlenk tube is sealed and the reaction mixture is heated to 80 °C in a preheated oil bath.[8] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water.[8] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[8]
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronic Acid Pinacol Ester
Into a round-bottom pressure flask equipped with a stir bar is loaded with the diaryl bromide (10 g), cesium carbonate (2.5 equivalents), and the boronic ester (1.1 equivalents) under an argon atmosphere.[9] Anhydrous 1,4-dioxane (200 mL) and water (22 mL) are added, and the mixture is sparged with a stream of argon for 10 minutes.[9] Afterwards, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equivalents) is added to the mixture, and it is purged with argon for an additional 10 minutes.[9] The vessel is then sealed with a screw cap and the reaction mixture is allowed to stir at 100 °C overnight.[9]
Protocol 3: Suzuki-Miyaura Coupling of 5-bromosalicylic acid with 2,4-difluorophenylboronic acid[10]
The palladium catalyst (0.03 mmol) is subjected to ultrasonic dispersion in a mixed solvent comprising N,N-dimethylformamide (DMF) and deionized water (14 mL total volume, 1:1 v/v ratio) at 20 °C for 10 min to ensure uniform distribution.[10] Afterward, 5-bromosalicylic acid (3.0 mmol) and 2,4-difluorophenylboronic acid (4.5 mmol) are sequentially added into the mixed solvent.[10] The reaction is then subjected to specific thermal and energy input conditions for a set duration.
Conclusion
The choice between boronic acids, pinacol esters, and trifluoroborates for cross-coupling reactions is a nuanced decision that depends on a variety of factors including the desired reactivity, the need for stability, and the practical considerations of handling and storage. Boronic acids offer the highest reactivity, making them ideal for rapid transformations. Pinacol esters provide a significant advantage in terms of stability and ease of handling, which is crucial for complex, multi-step syntheses. Potassium trifluoroborates represent an excellent compromise, combining high stability with robust reactivity, making them increasingly popular in both academic and industrial research. By understanding the distinct characteristics of each class of reagent and utilizing the appropriate experimental protocols, researchers can optimize their synthetic strategies to achieve their desired molecular targets with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Reactivity Landscape of Pyridine Boronic Acids in Cross-Coupling Reactions
A comparative analysis of 2-, 4-, and 5-substituted pyridine boronic acids for researchers, scientists, and drug development professionals.
The incorporation of pyridine moieties is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, frequently employs pyridine boronic acids as key building blocks. However, the reactivity of these essential reagents is not uniform and is critically dependent on the position of the boronic acid group on the pyridine ring. This guide provides a comprehensive comparison of the reactivity of 2-, 4-, and 5-substituted pyridine boronic acids, supported by experimental data, to aid in the strategic selection of reagents and optimization of reaction conditions.
The Decisive Role of Boronic Acid Position
The location of the boronic acid substituent on the pyridine ring profoundly influences the stability and, consequently, the reactivity of the molecule in cross-coupling reactions. The primary factor governing this reactivity trend is the susceptibility to protodeboronation, a detrimental side reaction that cleaves the C-B bond, rendering the boronic acid inactive for the desired coupling.
2-Substituted Pyridine Boronic Acids: The "2-Pyridyl Problem"
Researchers often encounter significant challenges when utilizing 2-pyridine boronic acids, a phenomenon frequently termed the "2-pyridyl problem".[1] This difficulty is rooted in the inherent instability of these isomers. The proximity of the nitrogen atom to the boronic acid group facilitates rapid protodeboronation.[1][2] This occurs through the formation of a zwitterionic intermediate under neutral pH conditions, which readily undergoes fragmentation.[2] Kinetic studies have starkly illustrated this instability: at 70°C and pH 7, 2-pyridyl boronic acid exhibits a half-life of a mere 25-50 seconds.[3][4] This rapid decomposition significantly curtails its effective concentration in the reaction mixture, often leading to low yields of the desired cross-coupled product. To circumvent this, chemists have developed more stable surrogates, such as MIDA (N-methyliminodiacetic acid) boronates and other stabilized boronate esters, which slowly release the active boronic acid under the reaction conditions.[5][6]
4- and 5-Substituted Pyridine Boronic Acids: A Picture of Stability and Efficiency
In stark contrast, 4- and 5- (or 3-) substituted pyridine boronic acids demonstrate markedly greater stability.[3][7] The increased distance between the nitrogen atom and the boronic acid group mitigates the electronic effects that promote protodeboronation in the 2-isomer. Studies have shown that 3- and 4-pyridyl boronic acids undergo very slow protodeboronation, with half-lives exceeding one week even under basic conditions (pH 12) at elevated temperatures (70°C).[3][8] This enhanced stability ensures a higher effective concentration of the boronic acid throughout the course of the reaction, generally leading to more efficient and higher-yielding Suzuki-Miyaura couplings.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions for each class of pyridine boronic acid. It is important to note that direct quantitative comparison of yields is challenging due to the varied reaction conditions reported in the literature. However, the data provides valuable insights into the general performance and the types of conditions required for successful couplings.
| Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Pyridylboronic Acid | 4-Bromoanisole | Pd₂(dba)₃ / 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane | K₃PO₄ | Dioxane | 80 | 74 | [9] |
| 2-Pyridylboronic Acid Pinacol Ester | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [5] |
| 2-Pyridyl MIDA Boronate | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | DMF/IPA | 80 | 85 | [5] |
| 4-Pyridinylboronic Acid | 4-Iodopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 97.8 | [10] |
| 4-Pyridinylboronic Acid | 1-Bromo-4-tert-butylbenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 98 | N/A |
| 5-Pyridinylboronic Acid (3-Pyridyl) | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | High | N/A |
| 3-Pyridylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 95 | N/A |
Note: N/A indicates that while the reaction is commonly performed, a specific literature source with all parameters was not identified in the provided search results.
Experimental Protocols
Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridine boronic acid. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pyridine boronic acid or boronate ester (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a microwave vial, add the aryl/heteroaryl halide, pyridine boronic acid/ester, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent(s) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature for the specified time.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Underlying Factors and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key mechanistic and workflow aspects.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Boronic Acid: A Comparative Guide to C-C Bond Formation with 2-Pyridyl Nucleophiles
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation in pharmaceutical and materials science. However, the seemingly straightforward application of this powerful tool to 2-pyridyl systems has been fraught with challenges, collectively known as the "2-pyridyl problem."[1][2][3][4] The inherent instability of 2-pyridylboronic acids, which are prone to rapid protodeboronation, has driven the development of a diverse arsenal of alternative reagents and strategies.[5] This guide provides a comprehensive comparison of the leading alternatives to traditional 2-pyridylboronic acids, offering researchers the insights needed to select the optimal approach for their specific synthetic challenges.
The Challenge: Understanding the "2-Pyridyl Problem"
The core of the "2-pyridyl problem" lies in the electronic nature of the pyridine ring. The electron-deficient character of the ring, coupled with the Lewis basicity of the nitrogen atom, accelerates the undesired cleavage of the C-B bond by protic sources (protodeboronation).[5] This leads to low yields and inconsistent reactivity, hindering the efficient synthesis of valuable 2-substituted pyridine motifs, which are prevalent in a vast array of pharmaceuticals and functional materials.[3][6]
The Benchmark: 6-Methylpyridine-2-boronic Acid
While this guide focuses on alternatives, it is instructive to briefly consider the parent compound. This compound, like its unmethylated counterpart, suffers from the aforementioned instability. The methyl group offers a slight modulation of electronic properties but does not fundamentally solve the protodeboronation issue. Its primary utility lies in applications where its specific steric and electronic contributions are desired in the final product. However, for general 2-pyridyl coupling, more robust solutions are often required.
A New Generation of Boron Reagents: Taming the Instability
To address the inherent instability of 2-pyridylboronic acids, researchers have developed innovative boron-based reagents that "protect" the sensitive C-B bond until the critical transmetalation step in the catalytic cycle.
Potassium Organotrifluoroborates (R-BF3K)
Potassium organotrifluoroborates have emerged as exceptionally stable and versatile alternatives to boronic acids.[7][8][9] These crystalline, free-flowing solids are remarkably resistant to air and moisture, allowing for indefinite storage at room temperature.[9] The tetracoordinate nature of the boron atom, strongly bonded to three fluorine atoms, significantly reduces the rate of protodeboronation.[7][9]
Advantages:
-
Enhanced Stability: Highly resistant to protodeboronation, air, and moisture.[7][9]
-
Ease of Handling: Crystalline solids that are easy to weigh and handle.[9]
-
Broad Functional Group Tolerance: Compatible with a wide range of functional groups.[7]
Experimental Data Snapshot:
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromobenzotrifluoride | Potassium (2-pyridyl)trifluoroborate | Pd(OAc)2 / SPhos | Cs2CO3 | THF/H2O | 85 | [8] |
| 1-Bromo-4-tert-butylbenzene | Potassium (6-methyl-2-pyridyl)trifluoroborate | Pd(OAc)2 / SPhos | Cs2CO3 | THF/H2O | 92 | [8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), potassium aryltrifluoroborate (1.5 eq), palladium acetate (Pd(OAc)2, 2.5 mol%), and SPhos (5 mol%).
-
The vessel is evacuated and backfilled with argon.
-
Add degassed THF and a 2M aqueous solution of cesium carbonate (Cs2CO3, 3.0 eq).
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
N-Methyliminodiacetic Acid (MIDA) Boronates
N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline solids that serve as protected forms of boronic acids.[3][10][11] The MIDA ligand forms a robust dative bond with the boron center, rendering it unreactive under standard anhydrous cross-coupling conditions.[10] However, under mild aqueous basic conditions, the MIDA group is slowly cleaved, releasing the corresponding boronic acid in a controlled manner.[10] This "slow-release" strategy maintains a low concentration of the unstable boronic acid in solution, minimizing protodeboronation and maximizing coupling efficiency.[10]
Advantages:
-
Exceptional Stability: Air- and moisture-stable, crystalline solids.[3][10]
-
"Slow-Release" Mechanism: Minimizes decomposition of the active boronic acid.[10]
-
Compatibility with Iterative Cross-Coupling: The protected nature of MIDA boronates allows for sequential cross-coupling reactions.
Experimental Data Snapshot:
| Electrophile | Nucleophile | Catalyst System | Additive | Base | Solvent | Yield (%) | Reference |
| 4-Chloroanisole | 2-Pyridyl MIDA boronate | XPhos Palladacycle G1 | Cu(OAc)2/Diethanolamine | K3PO4 | THF/H2O | 88 | [3][4] |
| 1-Chloro-4-nitrobenzene | (6-Methyl-2-pyridyl) MIDA boronate | XPhos Palladacycle G1 | Cu(OAc)2/Diethanolamine | K3PO4 | THF/H2O | 95 | [3][4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with 2-Pyridyl MIDA Boronates
-
In a glovebox, a reaction vial is charged with the 2-pyridyl MIDA boronate (1.2 eq), aryl chloride (1.0 eq), XPhos Palladacycle G1 (3 mol%), copper(II) acetate (Cu(OAc)2, 10 mol%), and diethanolamine (20 mol%).
-
Potassium phosphate (K3PO4, 3.0 eq) is added, and the vial is sealed.
-
Outside the glovebox, degassed THF and water (10:1 v/v) are added via syringe.
-
The reaction mixture is stirred vigorously at 80 °C for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by flash chromatography.
Beyond Boron: Alternative Nucleophilic Partners
Moving beyond boron-based reagents, several other organometallic species have proven to be effective nucleophiles for the introduction of the 2-pyridyl moiety.
2-Pyridylzinc Reagents (Negishi Coupling)
The Negishi coupling, which utilizes organozinc reagents, offers a powerful alternative to the Suzuki-Miyaura reaction. Recently, solid, moderately air-stable 2-pyridylzinc reagents have been developed, enhancing the operational simplicity of this methodology.[6][12][13][14][15] These reagents, such as organozinc pivalates and ligand-stabilized zinc halides, can be handled in the air for brief periods and exhibit excellent functional group tolerance.[6][12] Notably, Negishi couplings often proceed under milder conditions than their Suzuki-Miyaura counterparts.[6]
Advantages:
-
High Reactivity: Often more reactive than corresponding boronic acids, allowing for lower reaction temperatures.[6]
-
Improved Stability: Solid forms offer moderate air stability and ease of handling.[12][13][14][15]
-
Excellent Functional Group Tolerance: Compatible with sensitive functional groups like ketones and esters.[6]
Experimental Data Snapshot:
| Electrophile | Nucleophile | Catalyst System | Solvent | Yield (%) | Reference |
| 4-Bromoacetophenone | (2-Pyridyl)zinc pivalate | Pd(OAc)2 / SPhos | THF | 92 | [6] |
| Methyl 4-chlorobenzoate | (6-Methyl-2-pyridyl)zinc pivalate | Pd(OAc)2 / SPhos | THF | 89 | [6] |
2-Pyridylstannanes (Stille Coupling)
The Stille coupling employs organotin reagents (stannanes) and is known for its reliability and broad substrate scope.[16][17] 2-Pyridylstannanes are effective coupling partners, and like organozinc reagents, they are often more reactive than boronic acids.[18] The primary drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[16][17]
Advantages:
-
High Reactivity and Reliability: Generally provides high yields and is tolerant of many functional groups.[18]
-
Commercially Available Reagents: Key stannane reagents are commercially available.[18]
Disadvantages:
-
Toxicity: Organotin compounds are highly toxic.
-
Purification Challenges: Removal of tin byproducts can be difficult.
2-Pyridylsilanes (Hiyama Coupling)
The Hiyama coupling utilizes organosilanes as nucleophilic partners.[19][20][21] Organosilanes are generally less toxic and more environmentally benign than organostannanes.[21] The reaction typically requires an activating agent, such as a fluoride source or a base, to facilitate transmetalation.[20]
Advantages:
-
Low Toxicity: Organosilicon reagents are considered more environmentally friendly than organostannanes.[21]
-
High Stability: Organosilanes are generally stable and easy to handle.
Considerations:
-
Activator Required: An activating agent is usually necessary for efficient coupling.
Paradigm Shifts: Alternative Synthetic Strategies
In addition to developing new reagents, innovative synthetic strategies that bypass the need for pre-formed organometallic nucleophiles are gaining prominence.
Decarboxylative Cross-Coupling
Decarboxylative cross-coupling has emerged as a powerful method for C-C bond formation, starting from readily available carboxylic acids.[22][23][24] For the synthesis of 2-arylpyridines, 2-picolinic acid and its derivatives can be coupled with aryl halides in the presence of a palladium catalyst.[25] This approach avoids the preparation of sensitive organometallic reagents.
Advantages:
-
Readily Available Starting Materials: Carboxylic acids are often inexpensive and widely available.
-
Avoids Pre-functionalization: Circumvents the need to synthesize organoboron, -zinc, or -tin reagents.
Direct C-H Activation
Direct C-H activation is an atom-economical and increasingly popular strategy for the functionalization of heterocycles.[26][27][28][29] This approach involves the direct coupling of a C-H bond in the pyridine ring with a suitable coupling partner, typically an aryl halide. While regioselectivity can be a challenge, significant progress has been made in developing catalyst systems that can control the site of functionalization.[29]
Advantages:
-
Atom Economy: Maximizes the incorporation of atoms from the starting materials into the final product.
-
Step Economy: Reduces the number of synthetic steps required.
Challenges:
-
Regioselectivity: Controlling the position of C-H activation can be difficult.
-
Reaction Conditions: Often requires higher temperatures and specific directing groups.
Comparative Summary and Future Outlook
The following table provides a high-level comparison of the discussed alternatives to this compound.
| Method | Key Advantages | Key Disadvantages |
| Potassium Organotrifluoroborates | High stability, ease of handling, broad scope | Requires synthesis from boronic acids |
| MIDA Boronates | Exceptional stability, "slow-release" mechanism | Requires specific conditions for activation |
| Organozinc Reagents (Negishi) | High reactivity, mild conditions, good functional group tolerance | Can be sensitive to air and moisture |
| Organostannane Reagents (Stille) | High reactivity, reliable | High toxicity, purification challenges |
| Organosilane Reagents (Hiyama) | Low toxicity, stable reagents | Requires an activating agent |
| Decarboxylative Coupling | Readily available starting materials, avoids organometallics | Can require harsh conditions |
| Direct C-H Activation | High atom and step economy | Regioselectivity can be a challenge |
The "2-pyridyl problem" has spurred remarkable innovation in the field of cross-coupling chemistry. For routine applications requiring high stability and ease of use, potassium organotrifluoroborates and MIDA boronates represent the current state-of-the-art among boron-based reagents. When higher reactivity and milder conditions are paramount, organozinc reagents are an excellent choice. Looking forward, the continued development of decarboxylative and C-H activation strategies promises to further streamline the synthesis of 2-substituted pyridines, offering more sustainable and efficient pathways to these vital chemical motifs. The choice of the "best" alternative will ultimately depend on the specific requirements of the target molecule, the available resources, and the desired process scalability.
Visualizing the Synthetic Pathways
Caption: Overview of alternatives for 2-pyridyl C-C bond formation.
References
- 1. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles | CoLab [colab.ws]
- 6. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MIDA Boronates [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 13. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 14. Synthesis of solid 2-pyridylzinc reagents and their application in Negishi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hiyama Coupling [organic-chemistry.org]
- 20. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 29. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the 1H NMR Spectrum of 6-Methylpyridine-2-boronic Acid: A Comparative Guide
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure.[1][2] For researchers in drug development and materials science, correctly interpreting the 1H NMR spectrum of heterocyclic compounds like 6-Methylpyridine-2-boronic acid is a critical step in verifying identity, purity, and structure. This guide provides an in-depth analysis of its spectrum, a comparative look at structurally similar molecules, and a validated protocol for acquiring high-quality data.
Part 1: Deconstructing the 1H NMR Spectrum of this compound
This compound presents a unique electronic environment. The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This effect is modulated by an electron-donating methyl group (-CH₃) at the 6-position and an electron-withdrawing, amphiphilic boronic acid [-B(OH)₂] group at the 2-position. These competing influences create a distinct and interpretable 1H NMR spectrum.
The structure has four unique proton environments: the three aromatic protons on the pyridine ring (H-3, H-4, H-5) and the protons of the methyl group. The acidic protons of the boronic acid group (-OH) are often broad and may exchange with trace water in the solvent, sometimes rendering them invisible or as a very broad, low-intensity signal.
Based on established chemical shift principles and data from analogous structures, the predicted 1H NMR spectrum in a solvent like DMSO-d₆ is as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-4 | ~7.8 - 8.0 | Triplet (t) | J4,3 ≈ 7-8 Hz, J4,5 ≈ 7-8 Hz | 1H | Located between two other aromatic protons, resulting in a triplet. Deshielded due to its position within the electron-poor pyridine ring system. |
| H-3 | ~7.5 - 7.7 | Doublet (d) | J3,4 ≈ 7-8 Hz | 1H | Coupled only to H-4. Its chemical shift is influenced by the adjacent electron-withdrawing boronic acid group. |
| H-5 | ~7.3 - 7.5 | Doublet (d) | J5,4 ≈ 7-8 Hz | 1H | Coupled only to H-4. Its chemical shift is influenced by the adjacent electron-donating methyl group, causing a slight upfield shift compared to H-3. |
| -CH₃ | ~2.5 - 2.6 | Singlet (s) | N/A | 3H | Protons on the methyl group are equivalent and have no adjacent protons to couple with, resulting in a singlet. Its position is typical for a methyl group attached to an aromatic ring.[3] |
| -B(OH)₂ | Variable (Broad) | Singlet (s, broad) | N/A | 2H | Highly variable chemical shift and broad appearance due to rapid chemical exchange and quadrupolar relaxation. Often exchanges with D₂O. |
Part 2: A Comparative Analysis: The Influence of Substituents on Chemical Shifts
Understanding the spectrum of this compound is enhanced by comparing it to simpler, related molecules. This comparison highlights the electronic contribution of each functional group.
| Compound | H-3 Shift (ppm) | H-4 Shift (ppm) | H-5 Shift (ppm) | H-6/Methyl Shift (ppm) | Key Takeaway |
| 2-Picoline | ~7.1 | ~7.6 | ~7.1 | ~2.5 (CH₃) | Establishes the baseline for the methyl-substituted pyridine ring without the boronic acid's influence.[4] |
| Pyridine-2-boronic acid | ~7.6 | ~8.0 | ~7.5 | ~8.2 (H-6) | Shows the strong deshielding effect of the boronic acid group on all ring protons, especially the adjacent H-6. |
| This compound | ~7.6 | ~7.9 | ~7.4 | ~2.5 (CH₃) | A hybrid of the above. The methyl group shields H-5 relative to pyridine-2-boronic acid, while the boronic acid deshields H-3 and H-4 relative to 2-picoline. |
This comparison empirically demonstrates the predictable nature of substituent effects in NMR spectroscopy, allowing researchers to confirm the regiochemistry of their compound. The presence of the methyl group signal around 2.5 ppm and the absence of a signal in the 8.2 ppm region (where H-6 would be) confirms the 2,6-disubstitution pattern.
Part 3: A Validated Protocol for High-Quality Data Acquisition
A significant challenge in the NMR analysis of boronic acids is their tendency to form cyclic trimeric anhydrides known as boroxines, especially in non-polar solvents or upon removal of water.[5][6] This oligomerization can lead to broadened signals and unintelligible spectra. The following protocol is designed to mitigate this issue and ensure reproducible, high-quality data.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample into a clean, dry vial.[7]
-
Add 0.6-0.7 mL of a suitable deuterated solvent. For boronic acids, the choice is critical:
-
Recommended: Deuterated methanol (Methanol-d₄) or Dimethyl sulfoxide (DMSO-d₆). These polar, coordinating solvents effectively break up the boroxine trimers, yielding sharp, monomeric spectra.[6] Methanol-d₄ will cause the B(OH)₂ protons to exchange and become invisible.
-
Use with Caution: Chloroform-d (CDCl₃) can be used but may result in a mixture of monomer and boroxine, leading to complex or broad spectra.[6]
-
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[7]
-
-
NMR Tube Loading:
-
Transfer the dissolved sample into a clean, high-quality 5 mm NMR tube. Using quartz NMR tubes can be beneficial to avoid broad boron signals that can arise from standard borosilicate glass tubes.[5]
-
-
Instrumental Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. For highly polar samples in solvents like DMSO, good shimming is crucial.
-
Acquire a standard 1D proton spectrum (¹H NMR).
-
Key Parameters:
-
Number of Scans (ns): 16 to 64 scans are typically sufficient for this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard.
-
Acquisition Time (at): 2-4 seconds to ensure good resolution.
-
Pulse Angle: A 30-45 degree pulse can be used to reduce the experiment time if needed, though a 90-degree pulse is standard.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a correct, pure absorption lineshape.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals to determine the relative ratios of the protons.[8]
-
Visual Workflow for NMR Sample Preparation and Analysis
Caption: Figure 1. Workflow for Acquiring High-Quality 1H NMR of Boronic Acids.
Part 4: Visualizing Structure-Spectrum Correlations
The relationship between the molecular structure and the resulting NMR signals can be visualized to aid in rapid interpretation. The following diagram maps each unique proton in this compound to its corresponding signal characteristics.
Caption: Figure 2. Structure-to-Spectrum Correlation Map.
This guide provides a foundational framework for the analysis of this compound. By understanding the underlying principles of chemical shifts, leveraging comparative data, and employing robust experimental protocols, researchers can confidently characterize this and other complex heterocyclic molecules, ensuring the integrity and success of their scientific endeavors.
References
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. researchgate.net [researchgate.net]
- 3. compoundchem.com [compoundchem.com]
- 4. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. youtube.com [youtube.com]
Navigating the Structural Maze: A Comparative Guide to 13C NMR Analysis of Substituted Pyridine Compounds
For researchers, scientists, and professionals in drug development, the precise structural elucidation of substituted pyridine compounds is a critical step in the discovery and design of new therapeutic agents. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing detailed information about the carbon framework of these molecules. This guide offers an in-depth comparison of 13C NMR data for various substituted pyridines, a detailed experimental protocol for acquiring high-quality spectra, and a look at alternative analytical techniques, supported by experimental data to aid in comprehensive structural analysis.
Unlocking Molecular Structure: The Power of 13C NMR
13C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule, offering a direct window into the carbon skeleton. The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by the nature and position of substituents on the pyridine ring. By analyzing these chemical shifts, researchers can deduce the substitution pattern and gain insights into the electronic effects at play within the molecule.
Comparative 13C NMR Data for Monosubstituted Pyridines
The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the electronic properties of the substituent. Electron-donating groups (EDGs) tend to shield the ring carbons, causing an upfield shift (lower ppm values), particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deshield the carbons, resulting in a downfield shift (higher ppm values).
Below is a summary of 13C NMR chemical shifts for a series of monosubstituted pyridine derivatives, illustrating these trends. All data is referenced to a standard, typically Tetramethylsilane (TMS) at 0 ppm.
| Substituent (at C-2) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| -H | 150.6 | 124.3 | 136.4 | 124.3 | 150.6 |
| -CH3 | 159.0 | 124.9 | 136.4 | 121.7 | 149.2 |
| -NH2 | 161.4 | 109.1 | 138.6 | 112.5 | 148.5 |
| -OH | 163.5 | 119.5 | 140.5 | 115.8 | 141.5 |
| -Cl | 151.0 | 125.1 | 137.1 | 124.1 | 149.9 |
| -Br | 142.1 | 128.4 | 139.4 | 124.7 | 150.3 |
| -CN | 133.0 | 128.8 | 137.5 | 127.3 | 152.1 |
| -NO2 | 150.5 | 123.9 | 145.7 | 119.4 | 154.2 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring high-quality 13C NMR spectra is crucial for accurate structural analysis. The following is a detailed protocol for the preparation and analysis of substituted pyridine samples.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for pyridine derivatives include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), and Methanol-d4 (CD3OD). The choice of solvent can slightly influence chemical shifts.
-
Concentration: For a standard 13C NMR experiment on a 400-600 MHz spectrometer, a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.
-
Reference Standard: Add a small amount of an internal standard, most commonly Tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.
-
Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used. This sequence decouples the protons from the carbons, resulting in a spectrum with single sharp lines for each carbon.
-
Acquisition Parameters:
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in substituted pyridines.
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between scans, which is important for obtaining quantitative information.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (typically ranging from hundreds to thousands) is required compared to 1H NMR to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform. An exponential multiplication with a line broadening factor of 1-2 Hz is often applied to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in the absorptive mode. A baseline correction is then applied to obtain a flat baseline.
-
Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: The chemical shift of each peak is determined. While peak integration in standard 13C NMR is not always quantitative due to the Nuclear Overhauser Effect (NOE) and differences in relaxation times, it can provide a rough estimate of the relative number of carbons.
A Holistic Approach: Alternative and Complementary Analytical Techniques
While 13C NMR is a cornerstone for structural elucidation, a multi-technique approach often provides the most comprehensive and unambiguous characterization of substituted pyridine compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the structure, including the nature and position of substituents. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups. In combination with 13C NMR, MS can confirm the molecular formula and provide complementary structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For substituted pyridines, characteristic IR absorption bands can confirm the presence of the pyridine ring (C=C and C=N stretching vibrations), as well as the functional groups of the substituents (e.g., C=O, -OH, -NH2, -NO2).[1] While FTIR is less powerful than NMR for determining the overall carbon skeleton and substitution pattern, it serves as a rapid and simple method to identify key functional groups.
Workflow for Structural Analysis
The following diagram illustrates a logical workflow for the structural analysis of substituted pyridine compounds, integrating 13C NMR with other analytical techniques for a comprehensive characterization.
By combining the detailed carbon framework information from 13C NMR with molecular weight and fragmentation data from mass spectrometry and functional group identification from FTIR, researchers can achieve a high level of confidence in their structural assignments. This integrated analytical approach is indispensable for advancing research and development in fields where substituted pyridines play a crucial role.
References
Performance of Boronic Acids in Suzuki-Miyaura Coupling with 2-Bromo-4-methylpyridine: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a comparative analysis of the performance of various boronic acids in coupling with 2-bromo-4-methylpyridine, a crucial building block in medicinal chemistry.[1][3] The selection of the boronic acid coupling partner is critical, as its electronic and steric properties significantly influence reaction yields.[1]
Data Presentation: A Comparative Analysis of Yields
The following table summarizes the reaction yields for the Suzuki-Miyaura coupling of 2-bromo-4-methylpyridine with several boronic acids. The data, collated from various studies, demonstrates the versatility of this reaction for creating a diverse library of 2-aryl-4-methylpyridine derivatives.[1] Generally, high yields are achievable with a range of boronic acids.[1]
| Boronic Acid | Structure | Product | Yield (%) |
| Phenylboronic Acid | Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81%[1] |
| 4-Methoxyphenylboronic Acid | 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92% (on a similar substrate)[1] |
| 4-Chlorophenylboronic Acid | 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80% (representative)[1] |
| 3-Thienylboronic Acid | 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73% (representative)[1] |
Note on Data: The yield for phenylboronic acid is based on an optimized reaction with 2-bromo-4-methylpyridine.[1] The yield for 4-methoxyphenylboronic acid is reported for the coupling with the structurally similar 2-bromo-4-fluoro-5-methylpyridine and serves as a strong indicator of expected performance.[1] The yields for 4-chlorophenylboronic acid and 3-thienylboronic acid are representative values from studies on similar aryl bromide substrates.[1]
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-4-methylpyridine is provided below. It is important to note that specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for each specific boronic acid to achieve the maximum yield.[1]
Materials:
-
2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 equiv.)[1]
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)[1]
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylpyridine, the respective boronic acid, palladium catalyst, and base.[1]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[1]
-
Using a syringe, add the degassed solvent mixture.[1]
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[1]
-
Monitor the reaction's progress periodically using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[1]
Visualizing the Process
To better understand the experimental process and the underlying mechanism, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2]
References
A Comparative Guide to Palladium Catalysts for Heteroaryl Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules containing heteroaromatic moieties. The choice of the palladium catalyst is critical for the success of these transformations, influencing reaction yields, substrate scope, and overall efficiency. This guide provides an objective comparison of common palladium catalysts used for heteroaryl Suzuki-Miyaura reactions, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in heteroaryl Suzuki-Miyaura couplings is largely dictated by the nature of the ancillary ligand, which influences the stability and reactivity of the catalytic species. Below is a summary of the performance of several classes of palladium catalysts, with a focus on those employing Buchwald phosphine ligands and N-heterocyclic carbenes (NHCs).
Buchwald Phosphine Ligand-Based Catalysts
Bulky, electron-rich phosphine ligands developed by the Buchwald group have demonstrated broad utility and high performance in Suzuki-Miyaura reactions, especially with challenging heteroaryl substrates.[1][2] Ligands such as SPhos, XPhos, and RuPhos are among the most effective.[1][3]
| Catalyst System (Precatalyst + Ligand) | Heteroaryl Halide | Heteroarylboronic Acid/Ester | Yield (%) | Catalyst Loading (mol %) | Reference |
| Pd(OAc)₂ + SPhos | 2-Chloropyridine | Phenylboronic acid | 98 | 2 | [4] |
| Pd(OAc)₂ + XPhos | 2-Bromothiophene | 4-Methoxyphenylboronic acid | 95 | 1.5 | [2] |
| Pd(OAc)₂ + RuPhos | 4-Chlorobenzonitrile | Furan-2-yltrifluoroborate | 91 (on 5 mmol scale) | 0.5 | [3] |
| tBuIndPd(XPhos)Cl | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | >95 (in <10 min) | 0.5 | [5] |
| Pd SPhos G4 | Various | Various | Generally high | 0.5 - 2 | [6] |
| Pd XPhos G4 | Various | Various | Generally high | 0.5 - 2 | [6] |
Key Observations:
-
SPhos has shown unprecedented activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides.[4]
-
XPhos is highly effective for coupling unactivated aryl and heteroaryl chlorides.[1] It has also been successfully applied to couplings with arene and vinyl sulfonates.[2]
-
RuPhos , in combination with heteroaryltrifluoroborates, allows for efficient coupling at lower temperatures and near-stoichiometric amounts of the boron reagent.[3]
-
Precatalysts, such as the fourth-generation (G4) Buchwald precatalysts, offer enhanced stability and activity, simplifying reaction setup.[6] A comparative study of allyl-based palladium precatalysts with the XPhos ligand showed that the choice of precatalyst can significantly impact reaction rates with heteroaryl substrates.[5]
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability and steric tunability.[7] They can form highly stable and active palladium complexes.
| Catalyst System | Heteroaryl Halide | Heteroarylboronic Acid/Ester | Yield (%) | Catalyst Loading (mol %) | Reference |
| Pd-NHC Oligomer | Heteroaryl chlorides | Heterocyclic boronic acids | Very good | 0.5 | [8] |
| (R,R,R,R)-DTB-SIPE-Pd | Aryl bromides/chlorides | Various aryl boron compounds | up to 99 | 0.2 - 2 | [9] |
| Pd-NHC@Eu-BCI | Aryl halides | Phenylboronic acid | High | - | [10] |
| PdCl₂(NHC)(PPh₃) | Aryl halides | Phenylboronic acid | Excellent | - | [11] |
Key Observations:
-
NHC-palladium complexes have demonstrated high activity for the coupling of heteroaryl chlorides and bromides with heterocyclic boronic acids in water.[8]
-
Bulky chiral NHC ligands have been developed for highly enantioselective Suzuki-Miyaura reactions to synthesize atropisomeric biaryls, tolerating a broad range of functional groups and heterocycles.[9]
-
Heterogeneous NHC-palladium catalysts have been developed, offering easy recovery and recyclability without a significant loss of activity.[10]
-
Mixed ligand systems, incorporating both an NHC and a phosphine ligand, have shown excellent catalytic activities.[11]
Experimental Protocols
A general and robust protocol is essential for the reliable evaluation of catalyst performance. Below is a representative experimental procedure for a heteroaryl Suzuki-Miyaura cross-coupling reaction.
General Experimental Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol), the heteroarylboronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Solvent and Catalyst Addition: Anhydrous solvent (e.g., dioxane, toluene, or a mixture with water, 5 mL) is added via syringe. The palladium precatalyst (e.g., Pd SPhos G4, 0.01 mmol, 1 mol %) and ligand (if not using a precatalyst) are then added. For in situ catalyst generation, a palladium source like Pd(OAc)₂ and the desired ligand are added.
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., 60 °C or 100 °C) and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for evaluating palladium catalyst performance.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 6-Methylpyridine-2-boronic Acid and Other Organoboron Reagents in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of organoboron reagents is pivotal for the successful synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl structures. This guide provides an objective comparison of 6-Methylpyridine-2-boronic acid with other commonly employed organoboron reagents, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side comparative data under identical conditions is sparse in the literature, this guide synthesizes available experimental data to offer insights into the reactivity, scope, and challenges associated with these valuable synthetic building blocks.
The "2-Pyridyl Problem": A Key Challenge for this compound
The performance of this compound in Suzuki-Miyaura coupling is intrinsically linked to a well-documented challenge known as the "2-pyridyl problem".[1][2] The proximity of the nitrogen atom in the pyridine ring to the boronic acid functionality can lead to several complications:
-
Catalyst Inhibition: The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle.
-
Protodeboronation: 2-Pyridyl boronic acids are often susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired coupled product.[1][2]
The methyl group at the 6-position of this compound can introduce additional steric hindrance, which may further influence its reactivity in cross-coupling reactions.
Quantitative Performance Comparison in Suzuki-Miyaura Coupling
The following tables summarize representative data for the Suzuki-Miyaura cross-coupling of various boronic acids with different aryl halides. It is crucial to note that the reaction conditions are not identical across all examples, which precludes a direct, quantitative comparison of yields. However, these tables provide valuable insights into the general performance of different classes of organoboron reagents.
Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Bromides
| Boronic Acid | Aryl Bromide | Product | Yield (%) | Catalyst/Ligand | Base | Solvent | Ref. |
| This compound | 4-Bromoacetophenone | 2-(4-Acetylphenyl)-6-methylpyridine | 75 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | [3] |
| Phenylboronic acid | 4-Bromoanisole | 4-Methoxybiphenyl | 95 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | [4] |
| 4-Methoxyphenylboronic acid | 2-Bromo-4-methylpyridine | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | [3] |
| 3-Thienylboronic acid | 2-Bromo-4-methylpyridine | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | [3] |
| Pyridine-3-boronic acid | 4-Bromoanisole | 3-(4-Methoxyphenyl)pyridine | 88 | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | [5] |
Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Chlorides
| Boronic Acid | Aryl Chloride | Product | Yield (%) | Catalyst/Ligand | Base | Solvent | Ref. |
| This compound | 4-Chlorotoluene | 2-(4-Methylphenyl)-6-methylpyridine | 68 | Pd₂(dba)₃/XPhos | K₃PO₄ | t-Amyl alcohol | [6] |
| Phenylboronic acid | 4-Chlorotoluene | 4-Methylbiphenyl | 98 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | [4] |
| 4-Methoxyphenylboronic acid | 4-Chlorotoluene | 4-Methoxy-4'-methylbiphenyl | 95 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | [4] |
| Pyridine-3-boronic acid | 4-Chlorobenzonitrile | 4-(Pyridin-3-yl)benzonitrile | 76 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | [4] |
From the data, it is evident that while this compound can be a viable coupling partner, its yields are often moderate compared to simpler arylboronic acids or even other heteroarylboronic acids like pyridine-3-boronic acid, which is not affected by the "2-pyridyl problem". The choice of catalyst, ligand, and base is critical to achieving reasonable yields with 2-substituted pyridine boronic acids.
Alternative Organoboron Reagents
To circumvent the challenges associated with 2-pyridyl boronic acids, several alternative organoboron reagents have been developed. These reagents are designed to be more stable and less prone to catalyst inhibition.
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and can be purified by chromatography. They are often used to mitigate protodeboronation.
-
Trifluoroborate Salts (K-R-BF₃): Potassium organotrifluoroborates are highly stable, crystalline solids that are easy to handle and store. They slowly release the corresponding boronic acid under the reaction conditions, which can be advantageous in minimizing side reactions.
-
MIDA Boronates (N-methyliminodiacetic acid boronates): MIDA boronates are exceptionally stable and can withstand a wide range of reaction conditions, including chromatography. The boronic acid can be released under mild basic conditions, allowing for a controlled release into the reaction mixture.
The choice of an alternative reagent often involves a trade-off between stability and reactivity, and the optimal choice will depend on the specific substrates and desired reaction outcome.
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with Phenylboronic Acid
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 5:1 mixture, 6 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst and ligand to an oven-dried Schlenk flask.
-
Add the aryl chloride, phenylboronic acid, and base to the flask.
-
Add the degassed solvent mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After the reaction is complete, cool to room temperature and add ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of 2-aryl-6-methylpyridines, which are important scaffolds in medicinal chemistry. However, its utility is tempered by the inherent challenges of the "2-pyridyl problem," which can lead to lower yields and require careful optimization of reaction conditions. In comparison, other organoboron reagents, such as phenylboronic acid or positional isomers like pyridine-3-boronic acid, often provide higher yields and exhibit a broader substrate scope due to their greater stability and more favorable reactivity profiles. For challenging couplings involving 2-pyridyl systems, the use of more stable boronic acid derivatives like pinacol esters, trifluoroborates, or MIDA boronates should be considered. The choice of the optimal organoboron reagent will ultimately depend on a balance of factors including the specific synthetic target, the nature of the coupling partners, and the desired reaction efficiency.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Bioisosteres of Pyridine Carboxylic Acids in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid moiety with a bioisostere is a cornerstone of modern medicinal chemistry. This approach aims to modulate a molecule's physicochemical and pharmacokinetic properties while retaining or improving its biological activity. Pyridine carboxylic acids, integral components of numerous pharmaceuticals, are frequent candidates for such modifications. This guide provides an objective comparison of common bioisosteres for pyridine carboxylic acids, supported by experimental data, to inform rational drug design and optimization.
Overview of Common Bioisosteres
The most frequently employed bioisosteres for the carboxylic acid group include tetrazoles, acyl sulfonamides, and hydroxyisoxazoles. Each of these functional groups mimics the acidic proton and the hydrogen bonding capabilities of a carboxylic acid to varying degrees, while offering distinct advantages in terms of lipophilicity, metabolic stability, and tissue penetration.[1][2]
Table 1: Physicochemical Properties of Carboxylic Acid and its Bioisosteres
| Functional Group | Typical pKa Range | General Lipophilicity (LogP) | Metabolic Stability | Key Features |
| Carboxylic Acid | 4.0 - 5.0 | Low | Susceptible to glucuronidation | Strong hydrogen bond donor and acceptor; planar.[3] |
| Tetrazole | 4.5 - 5.5 | Higher than COOH | Generally stable | Similar acidity to COOH; increased lipophilicity can improve oral bioavailability.[4] |
| Acyl Sulfonamide | 4.0 - 6.0 | Higher than COOH | Generally stable | Can form additional hydrogen bonds; pKa is tunable by substituents.[5] |
| Hydroxyisoxazole | 4.0 - 5.0 | Higher than COOH | Generally stable | Planar; similar acidity to COOH.[6] |
Case Study: GPR109A Agonists for Dyslipidemia
A compelling example of the application of bioisosteres for pyridine carboxylic acids is in the development of agonists for the G-protein coupled receptor 109A (GPR109A). Nicotinic acid (pyridine-3-carboxylic acid) is a known GPR109A agonist used to treat dyslipidemia, but its use is associated with side effects like flushing.[7] Medicinal chemistry efforts have focused on developing novel agonists with improved properties, often employing bioisosteric replacements.
Comparative Biological Activity
The following table summarizes the in vitro activity of a pyridine carboxylic acid and its tetrazole bioisostere as GPR109A agonists.
Table 2: Comparison of GPR109A Agonist Activity
| Compound | Structure | Bioisostere | GPR109A EC50 (nM) | Reference |
| Compound 1 | Pyrazole-3-carboxylic acid derivative | Carboxylic Acid | < 100 | [8] |
| Compound 2 | 5-(Pyrazol-3-yl)-1H-tetrazole derivative | Tetrazole | > 10,000 | [8] |
In this specific series, the replacement of the carboxylic acid with a tetrazole led to a significant loss of activity, highlighting that the success of a bioisosteric replacement is highly context-dependent and requires empirical validation.[8]
Experimental Protocols
GPR109A Functional Assay: cAMP Accumulation
This assay measures the inhibition of cyclic AMP (cAMP) production following GPR109A activation, which couples to the Gi/o signaling pathway.[9]
Materials:
-
HEK293 cells stably expressing human GPR109A
-
Assay buffer (e.g., HBSS)
-
Forskolin
-
Test compounds (pyridine carboxylic acid and bioisosteres)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Seed GPR109A-expressing HEK293 cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the compound dilutions to the cells and incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol.
-
Measure the signal (e.g., fluorescence) and calculate the percent inhibition of forskolin-stimulated cAMP levels.
-
Determine the EC50 value by fitting the data to a dose-response curve.[9][10]
Experimental workflow for the GPR109A cAMP functional assay.
GPR109A Signaling Pathway
Upon agonist binding, GPR109A activates two primary signaling pathways: a G-protein-dependent pathway that inhibits cAMP production and a G-protein-independent pathway involving β-arrestin.[9][10]
Simplified signaling pathways of the GPR109A receptor.
Logical Relationships in Bioisostere Selection
The choice of a bioisostere is a multi-parameter optimization problem. The following diagram illustrates the key considerations and their interplay.
Logical workflow for the selection and optimization of bioisosteres.
Conclusion
The replacement of the carboxylic acid group in pyridine-based scaffolds with bioisosteres like tetrazoles, acyl sulfonamides, and hydroxyisoxazoles is a powerful strategy in drug discovery. This approach can lead to significant improvements in a compound's pharmacokinetic and metabolic profile. However, as the GPR109A case study demonstrates, the biological consequences of such a substitution are not always predictable and require careful experimental evaluation. By systematically assessing the physicochemical and biological properties of a range of bioisosteres, researchers can make more informed decisions to guide the optimization of lead compounds into successful clinical candidates.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americapeptides.com [americapeptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methylpyridine-2-boronic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 6-Methylpyridine-2-boronic acid, ensuring that safety and compliance are maintained at every step. By understanding the "why" behind these procedures, laboratory personnel can foster a culture of safety that extends beyond mere protocol adherence.
Immediate Safety and Handling Precautions
Before initiating any disposal process, a thorough understanding of the compound's hazards is essential. This compound is classified as a skin, eye, and respiratory irritant[1]. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation[2][3].
Personal Protective Equipment (PPE) is non-negotiable. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a full-face shield[2].
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use[2].
-
Protective Clothing: A fully fastened lab coat or a chemical-resistant apron[2].
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary[2][4].
An emergency eyewash station and safety shower must be readily accessible in the immediate work area[2][4].
Waste Characterization and Segregation: The First Line of Defense
Proper waste management begins at the point of generation. This compound and any materials contaminated with it must be treated as hazardous chemical waste[2][5].
Core Principles of Waste Segregation:
-
Dedicated Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department[2][5]. Incompatible chemicals can react violently or produce toxic gases[6].
-
No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain[2][5][7]. Boronic acids can be harmful to aquatic life, and pyridine derivatives are regulated as hazardous waste constituents by the Environmental Protection Agency (EPA)[6][8].
-
Solid vs. Liquid Waste: Collect solid waste (e.g., residual powder, contaminated weigh boats) and liquid waste (e.g., reaction solutions, rinsates) in separate, designated containers[9].
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for ensuring compliance with federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA)[10][11].
Step 1: Waste Collection
-
Solids: Carefully transfer residual solid this compound into a designated solid hazardous waste container. Use tools like a clean spatula or brush. Avoid any actions that could generate dust[12].
-
Liquids: Using a funnel to prevent spills, pour solutions containing the compound into a designated liquid hazardous waste container[2].
-
Contaminated Labware: Disposable items such as gloves, wipes, and pipette tips that are contaminated with this compound must also be placed in the solid hazardous waste container.
Step 2: Container Management
-
Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with secure, leak-proof lids[2][13]. Never use food-grade containers like milk jugs[10].
-
Labeling: This is a critical compliance point. The moment the first drop of waste is added, the container must be labeled with:
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. Open containers are a primary source of EPA violations and pose a significant safety risk due to potential spills and vapor exposure[10].
Step 3: Waste Storage
-
Satellite Accumulation Areas (SAA): Store sealed and labeled waste containers in a designated SAA near the point of generation[10]. This area should be under the control of the laboratory personnel.
-
Segregation: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents and strong acids[14].
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Professional Disposal
-
Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup[2].
-
Manifesting: For transport off-site, the waste will be tracked using a hazardous waste manifest system from the point of generation to its final disposal facility, a process mandated by the EPA to ensure "cradle to grave" management[15][16].
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental impact.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and restrict access to the spill area[2].
-
Assess the Spill: For a small spill that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately[14].
-
Cleanup Protocol:
-
Don appropriate PPE , including respiratory protection if dust is present[14].
-
For solid spills, gently sweep or vacuum up the material, avoiding dust generation, and place it in a labeled hazardous waste container[4][12].
-
For liquid spills, cover the spill with an inert absorbent material like vermiculite or sand[2][3].
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container[2].
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[2].
-
Quantitative Data Summary
While specific disposal limits for this compound are not established, general guidelines for laboratory chemical waste provide a conservative framework. The most prudent course of action is always to treat this compound as hazardous waste.
| Parameter | Guideline | Rationale & Citation |
| Waste Classification | Hazardous Waste | Due to its properties as a skin/eye/respiratory irritant and its pyridine and boronic acid moieties.[1][8] |
| pH of Aqueous Waste | N/A (Treat as Hazardous Waste) | While some simple weak acids may be neutralized to a pH of 5.5-9.0 for drain disposal with local permission, this is not recommended for this compound without explicit EHS approval due to its complex structure.[5][17] |
| Container Type | High-Density Polyethylene (HDPE), Glass | Must be chemically compatible and have a tightly sealing lid to prevent leaks and vapor release.[2][13] |
| Maximum Container Fill Level | < 90% | To allow for vapor expansion and prevent spills from overfilling.[13] |
| OSHA PEL (Pyridine) | 5 ppm (15 mg/m³) TWA | While not specific to this derivative, the limit for the parent compound, pyridine, indicates the need for handling in a well-ventilated area or fume hood.[18] |
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound, emphasizing safety and regulatory compliance.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. laballey.com [laballey.com]
- 7. aksci.com [aksci.com]
- 8. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pfw.edu [pfw.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. ethz.ch [ethz.ch]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 18. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 6-Methylpyridine-2-boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methylpyridine-2-boronic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Chemical Profile:
Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] All personal contact, including the inhalation of dust or vapors, should be strictly avoided.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2] | To protect eyes from serious irritation caused by contact.[1][2][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[2][5] | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][5] | To protect skin from accidental splashes or spills.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2][5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][4] | To prevent respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2][4]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
Report: Report the spill to the appropriate safety personnel.[2]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6][9] Do not let the product enter drains, other waterways, or soil.[7]
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
